molecular formula C12H12F3NO B3050632 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one CAS No. 27471-52-9

1-[4-(Trifluoromethyl)phenyl]piperidin-2-one

Cat. No.: B3050632
CAS No.: 27471-52-9
M. Wt: 243.22 g/mol
InChI Key: XAGZJIQIVXSURR-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]piperidin-2-one is a useful research compound. Its molecular formula is C12H12F3NO and its molecular weight is 243.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)9-4-6-10(7-5-9)16-8-2-1-3-11(16)17/h4-7H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGZJIQIVXSURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384711
Record name 1-[4-(trifluoromethyl)phenyl]piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27471-52-9
Record name 1-[4-(trifluoromethyl)phenyl]piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Synthesis of N-(4-Trifluoromethylphenyl)valerolactam

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-trifluoromethylphenyl)valerolactam (systematically 1-(4-(trifluoromethyl)phenyl)piperidin-2-one ) represents a critical pharmacophore in modern medicinal chemistry. It combines a polar, hydrogen-bond-accepting lactam core with a lipophilic, metabolically stable trifluoromethylaryl moiety.

This guide serves as a definitive technical resource for the synthesis and characterization of this molecule. It addresses the challenge of constructing the


 bond between an electron-deficient aryl halide and a cyclic amide, a transformation that historically required harsh conditions but has been revolutionized by ligand-accelerated catalysis.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Before initiating synthesis, the researcher must understand the electronic and physical constraints of the target molecule. The electron-withdrawing nature of the trifluoromethyl (


) group significantly reduces the nucleophilicity of the corresponding aniline precursor, making direct condensation methods inefficient. Consequently, transition-metal-catalyzed cross-coupling is the requisite pathway.
Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one
CAS Registry 53663-54-8 (Generic/Analogous)
Molecular Formula

Molecular Weight 243.23 g/mol
LogP (Predicted) ~2.8 (Lipophilic)
H-Bond Acceptors 2 (C=O, F-cluster)
H-Bond Donors 0 (N-substituted)
Electronic Effect

(

) = 0.54 (Strongly deactivating for EAS, activating for

)

Synthetic Protocols (The "How")

Two primary methodologies are validated for this synthesis: the Copper-Catalyzed Goldberg Reaction (preferred for scalability and cost) and the Palladium-Catalyzed Buchwald-Hartwig Coupling (preferred for small-scale, high-throughput library synthesis).

Method A: Ligand-Accelerated Ullmann-Goldberg Coupling (Recommended)

This protocol utilizes a diamine ligand to stabilize the Cu(I) species, allowing the reaction to proceed at moderate temperatures despite the low nucleophilicity of the lactam nitrogen.

  • Substrates:

    
    -Valerolactam (Piperidin-2-one) + 1-Iodo-4-(trifluoromethyl)benzene.
    
  • Catalyst System: CuI (10 mol%) / trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%).

  • Base:

    
     (2.0 equiv) - Choice of base is critical; Carbonates often fail to deprotonate the amide efficiently in this solvent system.
    
  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Protocol:
  • Charge: In a glovebox or under Argon stream, add CuI (19 mg, 0.1 mmol),

    
    -valerolactam (1.2 mmol), and 
    
    
    
    (425 mg, 2.0 mmol) to a Schlenk tube.
  • Solvate: Add 1-iodo-4-(trifluoromethyl)benzene (1.0 mmol) and anhydrous 1,4-dioxane (2.0 mL).

  • Ligate: Add trans-N,N'-Dimethyl-1,2-cyclohexanediamine (32

    
    L, 0.2 mmol) via syringe.
    
  • Reaction: Seal tube and heat to 110°C for 16–24 hours . The mixture should turn a distinct blue-green suspension.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove inorganic salts. Wash filtrate with

    
     and Brine.[1]
    
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient, typically eluting at 30–40% EtOAc).

Method B: Mechanistic Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis, ensuring the researcher understands the why behind each step.

SynthesisWorkflow Start Start: Reagent Selection Reagents Substrates: Valerolactam + 4-CF3-Ph-I Start->Reagents Catalyst Catalyst System: CuI + Diamine Ligand (Stabilizes Cu(I) species) Reagents->Catalyst Base Base Addition: K3PO4 (Suspension) (Deprotonates Amide N-H) Catalyst->Base Heat Heating: 110°C, 24h (Overcomes Activation Energy) Base->Heat Intermediate Catalytic Cycle: Oxidative Addition -> Ligand Exchange -> Reductive Elimination Heat->Intermediate In Situ Workup Workup: Celite Filtration (Removes Cu salts) Heat->Workup Intermediate->Heat Product Final Product: N-(4-CF3-Ph)valerolactam Workup->Product

Caption: Figure 1. Optimized synthetic workflow for the Copper-catalyzed N-arylation of valerolactam.

Spectroscopic Characterization (The "Proof")

Trustworthiness in chemical synthesis relies on rigorous structural confirmation. The following data patterns are diagnostic for the target molecule.

Nuclear Magnetic Resonance (NMR)[3][4]
  • 
    F NMR (470 MHz, 
    
    
    
    ):
    • Signal: Singlet at

      
      -62.5 ppm .
      
    • Interpretation: This sharp singlet is characteristic of a trifluoromethyl group attached to a phenyl ring. Any splitting or additional peaks indicate impurities (e.g., unreacted iodide or hydrolysis products).

  • 
    H NMR (500 MHz, 
    
    
    
    ):
    • Aromatic Region (

      
       7.3 – 7.7 ppm): 
      
      • Expect an AA'BB' system (pseudo-quartet) due to the para-substitution.

      • 
         ~7.65 (d, 
        
        
        
        Hz, 2H, ortho to
        
        
        ).
      • 
         ~7.40 (d, 
        
        
        
        Hz, 2H, ortho to N).
    • Lactam Ring (

      
       1.8 – 3.7 ppm): 
      
      • 
         ~3.65 (t, 
        
        
        
        Hz, 2H,
        
        
        ): Deshielded by the adjacent Nitrogen and the aromatic ring.
      • 
         ~2.55 (t, 
        
        
        
        Hz, 2H,
        
        
        ): Alpha to carbonyl.
      • 
         ~1.95 (m, 4H, middle 
        
        
        
        groups): Multiplet overlap.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion:

    
    .
    
  • Fragmentation Pattern:

    • Loss of

      
       or 
      
      
      
      is rare in soft ionization.
    • High energy collision may show tropylium-like cation formation or lactam ring opening.

Pharmaceutical Relevance & Logic

Why synthesize this specific scaffold? The combination of the valerolactam and the trifluoromethyl group serves a dual purpose in drug design (Bioisosterism and ADME optimization).

Metabolic Stability Mechanism

The


 group is not merely a lipophilic "grease."[2][3] It blocks the para-position of the phenyl ring from metabolic oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).
Structure-Activity Relationship (SAR) Logic

SAR_Logic Molecule N-(4-CF3-Ph)valerolactam CF3 CF3 Group Molecule->CF3 Lactam Valerolactam Ring Molecule->Lactam Metab Blocks CYP450 Oxidation CF3->Metab Lipo Increases LogP (Membrane Permeability) CF3->Lipo Conf Restricts Conformation (Rigid Linker) Lactam->Conf HBond H-Bond Acceptor (Receptor Binding) Lactam->HBond

Caption: Figure 2.[4] Pharmacological logic diagram detailing the functional roles of the CF3 and Lactam moieties.

Application in Factor Xa Inhibitors

This scaffold is structurally homologous to the core of Apixaban and Rivaroxaban . In those drugs, a lactam (piperidinone or morpholinone) is coupled to an aryl system. The N-(4-trifluoromethylphenyl) derivative is often used in early-stage discovery libraries to probe the hydrophobic pocket (S1 or S4 pockets) of the Factor Xa enzyme without introducing the complexity of the full drug tail.

References

  • Buchwald, S. L., et al. (2009). "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides." Journal of the American Chemical Society.[5]

  • Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Goldberg, I. (1906). "Ueber Phenylirungen bei Gegenwart von Kupfer als Katalysator." Berichte der deutschen chemischen Gesellschaft.

Sources

An In-depth Technical Guide to 1-(4-Trifluoromethylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(4-trifluoromethylphenyl)piperidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore a detailed synthetic route with mechanistic insights, and discuss its potential applications based on its structural motifs. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Core Molecular Attributes

1-(4-Trifluoromethylphenyl)piperidin-2-one is a derivative of piperidin-2-one, featuring a trifluoromethylphenyl group attached to the nitrogen atom. This substitution has profound implications for the molecule's properties and potential biological activity.

Physicochemical Data

A summary of the key quantitative data for 1-(4-trifluoromethylphenyl)piperidin-2-one is presented in the table below.

PropertyValueSource
Molecular Formula C12H12F3NO[1][2]
Molecular Weight 243.23 g/mol [1][2]
CAS Number 27471-52-9[1][2]
Predicted Boiling Point 381.3±42.0 °C[1]
Predicted Density 1.268±0.06 g/cm3 [1]
Structural Representation

The chemical structure of 1-(4-trifluoromethylphenyl)piperidin-2-one is depicted below.

Caption: Chemical structure of 1-(4-trifluoromethylphenyl)piperidin-2-one.

Significance in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's therapeutic potential.[3][4][5] The -CF3 group can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Its high electronegativity can also influence the acidity of nearby protons and alter binding interactions with biological targets. Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability and bioavailability.[3]

The piperidine scaffold is a prevalent motif in a multitude of approved drugs, valued for its ability to introduce a three-dimensional character to a molecule, which can be crucial for specific interactions with protein targets.[6] The piperidin-2-one (or δ-valerolactam) substructure provides a rigid cyclic amide that can participate in hydrogen bonding and other non-covalent interactions.[7]

Synthesis and Mechanistic Considerations

The synthesis of 1-(4-trifluoromethylphenyl)piperidin-2-one can be achieved through several routes. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This approach offers high yields and good functional group tolerance.

Proposed Synthetic Workflow

G cluster_workflow Synthetic Workflow Reactant1 Piperidin-2-one Reaction Buchwald-Hartwig Amination Reactant1->Reaction Reactant2 1-Bromo-4-(trifluoromethyl)benzene Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 1-(4-Trifluoromethylphenyl)piperidin-2-one Reaction->Product

Sources

An In-depth Technical Guide to the Safe Handling of 1-(4-Trifluoromethylphenyl)-2-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Scarcity and Precautionary Principles

This document provides a comprehensive guide to the safe handling of 1-(4-trifluoromethylphenyl)-2-piperidone (CAS No: 27471-52-9). It is imperative to note that this compound is intended for research and development purposes only.[1] A thorough investigation of its toxicological and health hazards has not been completed.[1] Consequently, this guide is constructed upon a foundation of precautionary principles, drawing necessary parallels from structurally related compounds and established laboratory safety standards. All procedures outlined herein should be conducted with the explicit understanding that the full hazard profile of this chemical is unknown. Exposure should be minimized at all times.[1]

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a research chemical is the first step in a robust safety assessment. While comprehensive experimental data is limited, the known identifiers and predicted properties are summarized below.

Table 1: Chemical Identification

IdentifierValueSource
Chemical Name 1-(4-Trifluoromethylphenyl)-2-piperidoneChemicalBook[2][3]
Synonyms 1-[4-(Trifluoromethyl)phenyl]-2-piperidinoneChemicalBook[3]
CAS Number 27471-52-9ChemicalBook[2][3]
Molecular Formula C₁₂H₁₂F₃NOChemicalBook[2][3]
Molecular Weight 243.23 g/mol ChemicalBook[2][3]

Table 2: Physicochemical Data

PropertyValueNotes
Boiling Point 381.3 ± 42.0 °CPredicted value[2][3]
Density 1.268 ± 0.06 g/cm³Predicted value[2][3]
Appearance Not specified. Assumed solid based on related compounds.-
Solubility No data available.[1]
Flash Point No data available.[1]
Vapor Pressure No data available.[1]

Causality Insight: The high predicted boiling point suggests low volatility at standard temperature and pressure, reducing the risk of inhalation exposure from vapor. However, aerosolization can still occur, especially during weighing or transfer operations.

Section 2: Hazard Assessment and Toxicological Profile (Inferred)

As the toxicological properties of 1-(4-trifluoromethylphenyl)-2-piperidone have not been fully investigated, a hazard assessment must be inferred from related chemical structures.[1] Compounds containing the trifluoromethylphenyl moiety and piperidone/piperazine rings often exhibit irritant properties.

GHS Classification (Inferred, based on related compounds):

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful). This is inferred from related structures like 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine which is classified as harmful if swallowed, in contact with skin, or inhaled.[4]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation). This is a common hazard for related piperazine compounds.[5][6][7][8]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[5][6][7][8]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[5][6][7]

Summary of Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[5][6] Avoid breathing dust or fumes.[1][4]

  • Skin Contact: May be harmful if absorbed through the skin and may cause irritation.[4][6] Prolonged or repeated exposure should be avoided.[1]

  • Eye Contact: Expected to cause serious eye irritation.[5][6] Direct contact can lead to damage.

  • Ingestion: May be harmful if swallowed.[4]

Carcinogenicity and Mutagenicity: No data available.[4] Assume unknown and handle as a potential hazard.

Section 3: The Hierarchy of Controls - A Self-Validating System for Exposure Prevention

Effective safety protocols are not merely a list of personal protective equipment (PPE). A self-validating system based on the hierarchy of controls must be implemented to ensure minimal risk.

HierarchyOfControls cluster_0 Hierarchy of Controls for 1-(4-trifluoromethylphenyl)-2-piperidone Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative - evaluate per project) Engineering Engineering Controls (Primary Barrier) - Certified Chemical Fume Hood - Ventilated Balance Enclosure Substitution->Engineering Most Effective Administrative Administrative Controls (Procedural Barrier) - Standard Operating Procedures (SOPs) - Restricted Access Areas - Mandatory Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Final Barrier) - Eye, Skin, and Respiratory Protection Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating exposure risk.

Engineering Controls (Primary Barrier)
  • Handling: All manipulations of 1-(4-trifluoromethylphenyl)-2-piperidone, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[4]

  • Weighing: For weighing solid material, a ventilated balance enclosure (powder hood) should be used to prevent the release of dust into the laboratory environment.

Administrative Controls (Procedural Barrier)
  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins. This SOP should cover all aspects from receipt to disposal.

  • Access Control: Designate specific areas within the lab for handling this compound. Access should be restricted to trained personnel only.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is the last line of defense and must be selected based on the potential routes of exposure.

Table 3: Personal Protective Equipment (PPE) Requirements

ProtectionSpecificationRationale and Protocol
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9]Protects against splashes and airborne particles. Goggles are required when there is a significant splash risk.
Skin Chemical-resistant gloves (Nitrile rubber recommended). Lab coat.Inspect gloves for integrity before each use.[1] Use proper glove removal technique to avoid skin contact.[1] Change gloves immediately if contaminated. A lab coat protects skin and personal clothing.[1]
Respiratory Not typically required if handled exclusively within a fume hood.If engineering controls are not available or fail, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter should be used.[9] Respirator use requires a formal respiratory protection program.

Section 4: Experimental Protocols - Safe Handling and Emergency Procedures

Step-by-Step Safe Handling Protocol
  • Preparation: Cordon off the designated work area. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • Attire: Don all required PPE as specified in Table 3.

  • Weighing/Transfer: Conduct weighing of the solid inside a ventilated enclosure or by using a "weighing boat to vial" transfer method inside the fume hood to minimize dust.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If sonication or heating is required, ensure the container is properly sealed or vented into the fume hood exhaust.

  • Post-Handling: Tightly seal the primary container. Decontaminate all surfaces with an appropriate solvent and then soap and water.

  • Doffing PPE: Remove gloves first using the proper technique, followed by the lab coat. Wash hands thoroughly.

Emergency Response Workflow

In the event of an exposure or spill, a rapid and systematic response is critical.

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Spill Response Start Accidental Exposure or Spill Occurs Assess Assess Situation Is anyone injured? Is the spill contained? Start->Assess Skin Skin Contact: - Remove contaminated clothing - Flush with water for 15 min - Seek medical attention Assess->Skin Yes, Skin Eye Eye Contact: - Flush with water for 15 min - Remove contact lenses - Seek immediate medical attention Assess->Eye Yes, Eye Inhalation Inhalation: - Move to fresh air - If breathing is difficult, give oxygen - Seek medical attention Assess->Inhalation Yes, Inhalation Ingestion Ingestion: - Rinse mouth with water - DO NOT induce vomiting - Seek immediate medical attention Assess->Ingestion Yes, Ingestion SmallSpill Small Spill (in hood): - Absorb with inert material - Place in sealed container for disposal - Decontaminate area Assess->SmallSpill No Injury, Small Spill LargeSpill Large Spill / Outside Hood: - Evacuate immediate area - Alert others and supervisor - Contact EH&S / Emergency Response Assess->LargeSpill No Injury, Large Spill

Caption: Workflow for responding to emergencies.

Section 5: Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4][9]

  • Disposal: Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local environmental regulations.[9] Do not allow the chemical to enter drains or rivers.[4]

References

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from INDOFINE Chemical Company. [Source 1]
  • Fisher Scientific. (2010). Safety Data Sheet: 1-Methyl-4-piperidone.
  • PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. [Link] [Source 3]

  • Key Organics. (2017). Safety Data Sheet: 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethyl)piperidine hydrochloride. Retrieved from Thermo Fisher Scientific. [Source 5]
  • U.S. Environmental Protection Agency (EPA). (n.d.). {4-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone Properties. CompTox Chemicals Dashboard. [Source 8]
  • CymitQuimica. (2024). Safety Data Sheet: 3-(4-(Trifluoromethoxy)phenyl)piperidine.
  • U.S. Environmental Protection Agency (EPA). (n.d.). {4-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone - Hazard. CompTox Chemicals Dashboard. [Source 10]
  • Sigma-Aldrich. (n.d.). 1-(4-Trifluoromethylphenyl)piperazine ≥98.0% (GC).

Sources

Advanced Architectures: Trifluoromethyl Phenyl Lactam Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of trifluoromethyl (


) groups into phenyl lactam scaffolds represents a high-value strategy in modern medicinal chemistry. This guide examines the synthetic utility and pharmacological rationale of Trifluoromethyl Phenyl Lactam (TFPL)  building blocks. These moieties combine the metabolic stability and lipophilicity of the 

group with the conformational rigidity of the lactam ring, serving as privileged scaffolds for androgen receptor antagonists, Factor Xa inhibitors, and novel anti-infectives.[1]

This whitepaper moves beyond basic definitions to provide actionable synthetic protocols, mechanistic insights, and structural logic for deploying TFPLs in lead optimization.

Part 1: Medicinal Chemistry Rationale[2][3][4][5][6]

The Fluorine-Lactam Synergy

The TFPL scaffold is not merely a structural spacer; it is a functional pharmacophore. The synergy between the trifluoromethyl group and the lactam ring operates on three specific vectors:

  • Metabolic Blocking: The

    
     group, particularly at the para-position of the phenyl ring, effectively blocks Cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending half-life (
    
    
    
    ).
  • Dipole & Vector Alignment: The lactam amide bond imposes a rigid dipole. When coupled with the electron-withdrawing

    
     group, it creates a defined electrostatic surface potential that can enhance 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.[1]
  • Lipophilicity Modulation: The

    
     group acts as a "lipophilic bullet," increasing membrane permeability (logP) without the liability of reactive metabolic handles often found in alkyl chains.
    
Structural Classification

We categorize TFPL building blocks into two primary architectures based on the connectivity of the phenyl ring:

  • Type I (N-Aryl Lactams): The

    
    -phenyl group is attached to the lactam nitrogen. Common in androgen receptor antagonists (e.g., Enzalutamide analogs).[1]
    
  • Type II (C-Aryl Lactams): The

    
    -phenyl group is attached to a carbon on the lactam ring. Common in NK1 antagonists and certain kinase inhibitors.
    

Part 2: Synthetic Strategies & Protocols

Strategy A: The Castagnoli-Cushman Reaction (CCR)

For the rapid assembly of


-lactam  (piperidinone/isoquinolone) scaffolds, the Castagnoli-Cushman reaction is the gold standard. It allows for the one-step formation of the lactam ring using imines and cyclic anhydrides.
Mechanism & Causality

The reaction proceeds via a formal [4+2] cycloaddition. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE) as a solvent is critical.[1] These fluorinated solvents activate the anhydride through hydrogen bonding, accelerating the reaction and often improving diastereoselectivity without the need for metal catalysts.

Experimental Protocol 1: Synthesis of N-(4-Trifluoromethylphenyl) Isoquinolone

Target: A Type I TFPL scaffold suitable for further functionalization.

Reagents:

  • Homophthalic anhydride (1.0 equiv)[1][2]

  • N-(4-(trifluoromethyl)phenyl)formimine (formed in situ or pre-isolated) (1.0 equiv)[1][2]

  • Solvent: 2,2,2-Trifluoroethanol (TFE)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-(trifluoromethyl)aniline (10 mmol) and paraformaldehyde (10 mmol) in TFE (20 mL). Stir at room temperature for 1 hour to generate the formimine species in situ. Note: TFE stabilizes the imine intermediate.

  • Cycloaddition: Add solid homophthalic anhydride (10 mmol) directly to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 75°C) for 4–6 hours. Monitor consumption of the anhydride by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. The product often precipitates directly from TFE.

  • Purification: Filter the solid. Wash with cold diethyl ether (2 x 10 mL) to remove unreacted aniline. If no precipitate forms, evaporate TFE and recrystallize from EtOH/Hexane.[1]

  • Validation:

    
     NMR should show the characteristic lactam protons and the diagnostic AB quartet of the isoquinolone core if substitution patterns induce chirality.
    

Self-Validating Checkpoint: The disappearance of the anhydride carbonyl stretch (~1760


) and appearance of the lactam amide stretch (~1650 

) in IR confirms ring closure.
Strategy B: Copper-Catalyzed N-Arylation (Goldberg Modified)

For


-lactams  (pyrrolidinones) and 

-lactams
, constructing the ring first and then attaching the

-phenyl group is often more modular.
Mechanism & Causality

Traditional Ullmann couplings require harsh conditions. Using a diamine ligand (e.g., DMEDA) with CuI allows this reaction to proceed at lower temperatures, preserving the integrity of the lactam ring and the


 group (which can be sensitive to extremely high temps/strong bases).
Experimental Protocol 2: N-Arylation of 2-Pyrrolidinone

Target: 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one.

Reagents:

  • 2-Pyrrolidinone (1.2 equiv)

  • 1-Iodo-4-(trifluoromethyl)benzene (1.0 equiv)

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (dry)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon 3 times.

  • Loading: Add CuI (0.1 mmol),

    
     (2.0 mmol), and 1-iodo-4-(trifluoromethyl)benzene (1.0 mmol).
    
  • Liquids: Add 2-pyrrolidinone (1.2 mmol), DMEDA (0.2 mmol), and Dioxane (3 mL) via syringe.

  • Reaction: Seal the tube and heat to 90°C for 12–16 hours. Causality: The blue color of the copper-amine complex indicates active catalyst formation.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for selecting the appropriate synthetic route based on the target lactam ring size and substitution pattern.

TFPL_Synthesis_Workflow Start Target: Trifluoromethyl Phenyl Lactam Decision1 Lactam Ring Size? Start->Decision1 Beta Beta-Lactam (4-mem) Decision1->Beta Gamma Gamma-Lactam (5-mem) Decision1->Gamma Delta Delta-Lactam (6-mem) Decision1->Delta RouteA Pd-Catalyzed Carbonylation (Aniline + Fluorinated Olefin + CO) Beta->RouteA De novo synthesis RouteB Cu-Catalyzed N-Arylation (Lactam + Ar-I) Gamma->RouteB Modular assembly RouteC Castagnoli-Cushman (CCR) (Imine + Anhydride) Delta->RouteC Convergent synthesis ProductA Alpha-CF3 Beta-Lactam RouteA->ProductA ProductB N-(CF3-Phenyl) Pyrrolidinone RouteB->ProductB ProductC CF3-Phenyl Isoquinolone RouteC->ProductC

Figure 1: Strategic decision tree for synthesizing trifluoromethyl phenyl lactams based on ring size and available starting materials.

Part 4: Data Summary & Building Block Comparison

The following table summarizes key physical properties of common TFPL building blocks used in library generation.

Building Block ClassRing SizeSynthetic MethodPrimary ApplicationLogP (Approx)
N-(4-CF3-Ph)-Pyrrolidinone 5 (Gamma)Cu-N-ArylationAndrogen Receptor Antagonists2.7
3-CF3-Isoquinolone 6 (Delta)Castagnoli-CushmanFactor Xa / Kinase Inhibitors3.1

-CF3-

-Lactam
4 (Beta)Pd-CarbonylationAntibiotics / Serine Protease Inhibitors1.9
4-(4-CF3-Ph)-Piperidinone 6 (Delta)Aza-Diels-AlderGPCR Ligands (NK1, CCR5)2.9

Part 5: Mechanistic Pathway (CCR)[1]

Understanding the Castagnoli-Cushman reaction mechanism is vital for troubleshooting low yields, especially with electron-deficient anilines like 4-(trifluoromethyl)aniline.

CCR_Mechanism Imine Imine (CF3-Ph-N=CH-R) Complex H-Bond Activation (via TFE Solvent) Imine->Complex Anhydride Homophthalic Anhydride Anhydride->Complex Mannich Mannich-type Addition Complex->Mannich Nucleophilic Attack Acyl N-Acylation Intermediate Mannich->Acyl Cyclization Intramolecular Cyclization Acyl->Cyclization -H2O / -ROH Product CF3-Phenyl Lactam Cyclization->Product

Figure 2: Mechanistic pathway of the TFE-promoted Castagnoli-Cushman reaction.

References

  • Synthesis of

    
    -trifluoromethyl-
    
    
    
    -lactams:
    Li, Y., et al. (2021).[3] "A general strategy for the synthesis of
    
    
    -trifluoromethyl- and
    
    
    -perfluoroalkyl-
    
    
    -lactams via palladium-catalyzed carbonylation." Chemical Science.
  • Castagnoli-Cushman Reaction Review: Bilska-Markowska, M., et al. (2025).[1] "Trifluoromethylated lactams: promising small molecules in the search for effective drugs."[4] Chemical Communications.[4]

  • TFE-Promoted CCR: Bayles, T., et al. (2022).[1][5] "Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride." Molecules.

  • Trifluoromethylation in Drug Design: Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

  • Piperidinone Synthesis: Champagne, P. A., et al. (2015).[1] "Synthesis of Substituted

    
    -Trifluoromethyl Piperidinic Derivatives." Molecules. 
    

Sources

Methodological & Application

Advanced Application Note: Trifluoromethyl Piperidinone Scaffolds in Next-Gen mTOR Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The mammalian target of rapamycin (mTOR) kinase is a central regulator of cell metabolism, growth, and survival.[1][2][3] While first-generation inhibitors (rapalogs) function as allosteric modulators of mTORC1, they often fail to inhibit mTORC2, leading to feedback activation of Akt and therapeutic resistance. Second-generation ATP-competitive inhibitors, particularly those utilizing piperidinone and fused-lactam scaffolds, have emerged as potent dual mTORC1/2 inhibitors.

This guide focuses on the critical role of trifluoromethyl (-CF3) functionalization within these piperidinone scaffolds. The incorporation of a -CF3 group is not merely a lipophilic modification; it serves three distinct mechanistic functions in mTOR inhibitor design:

  • Metabolic Blocking: The -CF3 group blocks labile metabolic sites (typically resisting CYP450 oxidation) on the piperidinone or associated aryl rings, significantly extending half-life (

    
    ).
    
  • Hydrophobic Pocket Filling: In the mTOR ATP-binding cleft, the bulky, electron-rich -CF3 group fills the hydrophobic pocket adjacent to the hinge region (Val2240), enhancing binding affinity (

    
    ) and selectivity over PI3K isoforms.
    
  • Conformational Control: The steric bulk of the -CF3 group on the piperidinone ring or its N-substituents restricts bond rotation, locking the molecule into a bioactive conformation that minimizes the entropic penalty of binding.

Chemical Biology & Structural Design[4]

The "Torin" Paradigm: Fused Piperidinone Scaffolds

The most authoritative example of this application is the development of Torin1 and Torin2 . These compounds utilize a tricyclic benzonaphthyridinone core—essentially a fused piperidinone. The 3-trifluoromethylphenyl moiety is critical for its picomolar potency.

Key Structural Insight:

  • Scaffold: Benzo[h][1,6]naphthyridin-2(1H)-one (Fused Piperidinone).

  • Pharmacophore: 3-trifluoromethylphenyl group at the N1 position.

  • Mechanism: The piperidinone carbonyl functions as a hydrogen bond acceptor, while the -CF3 group engages in van der Waals interactions deep within the hydrophobic back-pocket of the kinase domain.

Visualization: mTOR Signaling & Inhibition Logic

mTOR_Pathway cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex GrowthFactors Growth Factors (Insulin/IGF-1) PI3K PI3K GrowthFactors->PI3K Akt Akt (PKB) PI3K->Akt Phos T308 mTORC2 mTORC2 (Rictor/mTOR) PI3K->mTORC2 TSC TSC1/2 Complex Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb GAP Activity mTORC1 mTORC1 (Raptor/mTOR) Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 Phos T389 4 4 mTORC1->4 EBP1 Phos mTORC2->Akt Phos S473 Inhibitor CF3-Piperidinone Inhibitor (ATP-Comp) Inhibitor->mTORC1 High Affinity Inhibitor->mTORC2 High Affinity

Figure 1: Dual inhibition of mTORC1 and mTORC2 by ATP-competitive piperidinone inhibitors prevents the Akt feedback loop common in rapalog therapy.

Experimental Protocols

Protocol A: Synthesis of 3,5-bis(trifluoromethyl-benzylidene)-4-piperidinone

A versatile scaffold for generating cytotoxic library candidates.

Objective: Synthesize a fluorinated piperidinone analog to evaluate lipophilicity-driven cytotoxicity.

Reagents:

  • 4-Piperidinone hydrochloride monohydrate

  • 3-(Trifluoromethyl)benzaldehyde (or 4-CF3 analog)

  • Glacial Acetic Acid

  • Dry HCl gas (or concentrated HCl)

Workflow:

  • Dissolution: Dissolve 4-piperidinone hydrochloride (10 mmol) and 3-(trifluoromethyl)benzaldehyde (20 mmol) in 25 mL of glacial acetic acid.

  • Catalysis: Saturate the solution with dry HCl gas for 30-45 minutes. Note: If dry gas is unavailable, add 1 mL of conc. HCl dropwise, though yield may decrease.

  • Reaction: Stir the mixture at room temperature (

    
    ) for 48 hours. The solution will darken as the condensation proceeds.
    
  • Precipitation: Add 25 mL of cold acetone or diethyl ether to the reaction mixture. A yellow/orange precipitate (the hydrochloride salt of the product) will form.

  • Filtration: Filter the solid under vacuum. Wash 3x with cold acetone.

  • Free Base Liberation (Optional): Suspend the solid in water and adjust pH to ~10 with 10%

    
    . Extract with dichloromethane (DCM), dry over 
    
    
    
    , and concentrate.

QC Check:


-NMR should show a distinct singlet around -62 ppm (relative to 

).
Protocol B: TR-FRET Assay for mTOR Kinase Activity

The industry-standard method for determining IC50 values of ATP-competitive inhibitors.

Principle: This assay measures the phosphorylation of a GFP-labeled substrate (4E-BP1 or S6K1 peptide) by recombinant mTOR. A Terbium (Tb)-labeled antibody binds the phosphorylated product. Energy transfer (TR-FRET) occurs between Tb (donor) and GFP (acceptor) only when phosphorylation has occurred.

Materials:

  • Enzyme: Recombinant human mTOR (truncated, active kinase domain).

  • Substrate: GFP-4E-BP1 peptide (0.4 µM final).

  • ATP: 10 µM (at or below

    
     to detect ATP-competitive binding).
    
  • Detection: Tb-anti-p4E-BP1 antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    

Step-by-Step Procedure:

  • Compound Prep: Prepare a 10-point serial dilution of the CF3-piperidinone inhibitor in 100% DMSO. Acoustic dispense 20 nL into a 384-well low-volume black plate.

  • Enzyme Addition: Dilute mTOR enzyme in Assay Buffer. Add 5 µL of enzyme solution to the wells. Incubate for 15 mins at RT (allows inhibitor to bind).

  • Reaction Initiation: Add 5 µL of Substrate/ATP mix.

    • Final concentrations: 10 µM ATP, 0.4 µM GFP-peptide.

  • Incubation: Shake plate for 30 seconds. Incubate for 60 minutes at RT.

  • Quench/Detection: Add 10 µL of TR-FRET Dilution Buffer containing EDTA (10 mM) and Tb-labeled antibody (2 nM).

  • Readout: Incubate for 30 mins. Read on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1: 495 nm (Tb donor).

    • Emission 2: 520 nm (GFP acceptor).

  • Analysis: Calculate TR-FRET ratio (

    
    ). Plot % Inhibition vs. log[Compound] to determine 
    
    
    
    .

Self-Validating Check: Include Torin1 as a positive control. It must yield an


. If Torin1 

, the enzyme activity is compromised or ATP concentration is too high.

SAR Analysis & Data Interpretation

The following table summarizes how the position of the trifluoromethyl group on the piperidinone-linked aryl ring affects biological activity (Hypothetical representative data based on Torin/BAP series literature).

Compound VariantR-Group PositionmTOR IC50 (nM)PI3K IC50 (nM)Selectivity RatioMetabolic Stability (t1/2)
Ref (Unsub) -H120851.4x15 min
A 3-CF3 (meta)2.1 1800850x >120 min
B 4-CF3 (para)4560013x90 min
C 2-CF3 (ortho)>1000>1000N/A45 min
D 3-CH3 (methyl)151208x25 min

Expert Insight:

  • The "Meta" Magic: The 3-CF3 substitution (Compound A) typically offers the optimal balance. It projects the fluorine atoms into a specific hydrophobic pocket (often defined by Met2196/Val2240 in mTOR) that is smaller or absent in PI3K, driving selectivity.

  • Ortho-Clash: Substitution at the 2-position (Compound C) often creates steric clash with the hinge region, abolishing activity.

  • Metabolic Shielding: Comparing A vs. D shows that replacing Methyl with Trifluoromethyl significantly boosts half-life by preventing benzylic oxidation.

Synthesis Workflow Visualization

Synthesis_Workflow Start1 4-Piperidinone HCl Reaction Acid-Catalyzed Aldol Condensation (AcOH, HCl gas) Start1->Reaction Start2 3-CF3-Benzaldehyde Start2->Reaction Intermediate Precipitation (Acetone/Ether) Reaction->Intermediate 48h, RT Product 3,5-bis(CF3-benzylidene) -4-piperidinone HCl Intermediate->Product Filter & Wash FreeBase Free Base (Na2CO3 / DCM) Product->FreeBase Optional Workup

Figure 2: Streamlined synthesis of trifluoromethyl-functionalized piperidinone analogs.

Troubleshooting & Expert Tips

  • Solubility Issues: CF3-piperidinones are highly lipophilic. If compounds crash out in the aqueous kinase assay buffer, add 0.01% Triton X-100 or Brij-35 to the buffer. Do not exceed 1% DMSO final concentration.

  • Yield Optimization: In the synthesis step, if the product comes out as an oil rather than a solid, induce crystallization by scratching the flask glass or adding a seed crystal. Cooling to

    
     overnight often helps.
    
  • Selectivity Counterscreening: Always run a parallel PI3K

    
     assay. A true mTOR inhibitor candidate should show >100-fold selectivity. If selectivity is low (<10x), consider adding a steric bulk (e.g., a morpholine or N-methyl piperazine) to the piperidinone nitrogen to clash with the narrower PI3K pocket.
    

References

  • Liu, Q., et al. (2010). "Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer."[2] Journal of Medicinal Chemistry. Link

  • Liu, Q., et al. (2011). "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer."[4] Journal of Medicinal Chemistry. Link

  • Li, Y., et al. (2021). "Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-κB activation."[5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Thoreen, C. C., et al. (2009). "An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1." Journal of Biological Chemistry. Link

Sources

Application Note: One-Pot Synthesis of N-(4-trifluoromethylphenyl) Lactams via Tandem Reductive Amination/Lactamization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Trifluoromethylphenyl Lactams

Lactams, particularly those bearing an N-aryl substitution, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a trifluoromethyl (CF₃) group onto the N-phenyl ring dramatically influences the molecule's pharmacokinetic and pharmacodynamic properties.[3][4] The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[4][5] Consequently, N-(4-trifluoromethylphenyl) lactams are highly sought-after targets in drug development programs.

Traditional multi-step syntheses of these compounds often suffer from cumulative yield losses, require intermediate purification, and generate significant chemical waste.[6] This application note details a highly efficient, one-pot tandem reductive amination/lactamization protocol that circumvents these issues.[7][8][9] By combining a keto acid, 4-(trifluoromethyl)aniline, and a mild reducing agent in a single reaction vessel, this method provides a direct and scalable route to the desired products in good to excellent yields.[8][10]

Mechanism and Rationale: An Integrated Approach

The elegance of this one-pot synthesis lies in its sequential, orchestrated reaction cascade within a single flask. The transformation proceeds through three key stages, each enabled by the careful selection of reagents.

The Reaction Cascade:

  • Iminium Ion Formation: The process begins with the condensation of the ketone moiety of the keto acid and the primary amine, 4-(trifluoromethyl)aniline. This acid-catalyzed reaction forms a protonated imine, known as an iminium ion. The carboxylic acid group of the keto acid itself can serve as the initial proton source to facilitate this step.

  • Reductive Amination: The cornerstone of this protocol is the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and chemoselective reducing agent.[6][11] It selectively reduces the electrophilic iminium ion to a secondary amine in the presence of the less reactive carboxylic acid. This step generates a key intermediate: an N-(4-trifluoromethylphenyl) amino acid.

  • Intramolecular Lactamization: Under the reaction conditions, the newly formed amino acid intermediate undergoes a spontaneous intramolecular cyclization. The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the carboxylic acid, eliminating a molecule of water to form the stable lactam ring.

Diagram of the Reaction Mechanism

Reaction_Mechanism KetoAcid Keto Acid Iminium Iminium Ion Intermediate KetoAcid->Iminium Condensation (+H⁺, -H₂O) Aniline 4-(Trifluoromethyl)aniline Aniline->Iminium Reducer NaBH(OAc)₃ AminoAcid N-Aryl Amino Acid Intermediate Reducer->AminoAcid Hydride Source Iminium->AminoAcid Reduction Lactam N-(4-trifluoromethylphenyl) Lactam AminoAcid->Lactam Intramolecular Cyclization (-H₂O)

Caption: The one-pot reaction cascade from keto acid and aniline to the final lactam product.

Experimental Protocol

This protocol provides a general method for the synthesis of a representative γ-lactam. The procedure can be adapted for other lactam ring sizes by selecting the appropriate keto acid.

3.1 Materials and Equipment

  • Reagents:

    • Levulinic acid (4-oxopentanoic acid), ≥98%

    • 4-(Trifluoromethyl)aniline, ≥99%

    • Sodium triacetoxyborohydride (NaBH(OAc)₃), 97%

    • Dichloromethane (DCM), anhydrous, ≥99.8%

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc), HPLC grade

    • Hexanes, HPLC grade

    • Silica gel, 60 Å, 230-400 mesh

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septum and nitrogen/argon inlet

    • Stir plate

    • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

    • Rotary evaporator

    • Glass column for chromatography

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2 Step-by-Step Synthesis of 1-(4-(Trifluoromethyl)phenyl)-5-methylpyrrolidin-2-one

Experimental Workflow Diagram

Experimental_Workflow start Start reagents 1. Combine levulinic acid and 4-(trifluoromethyl)aniline in anhydrous DCM. start->reagents stir1 2. Stir for 20-30 minutes under N₂ atmosphere. reagents->stir1 add_stab 3. Add NaBH(OAc)₃ portion-wise over 10 minutes. stir1->add_stab react 4. Stir at room temperature for 12-24h. Monitor reaction by TLC. add_stab->react quench 5. Quench reaction carefully with saturated NaHCO₃ solution. react->quench extract 6. Perform aqueous workup: Separate layers, extract aqueous phase with DCM. quench->extract dry 7. Combine organic layers, dry over MgSO₄, filter, and concentrate. extract->dry purify 8. Purify crude product via flash column chromatography. dry->purify end Characterize Pure Product purify->end

Caption: High-level overview of the one-pot synthesis and purification workflow.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add levulinic acid (1.16 g, 10.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (40 mL).

  • Amine Addition: Add 4-(trifluoromethyl)aniline (1.77 g, 11.0 mmol, 1.1 equiv.) to the solution. Seal the flask with a septum and purge with nitrogen or argon.

  • Initial Stirring: Allow the mixture to stir at room temperature for 20-30 minutes. This period facilitates the initial formation of the iminium ion intermediate.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) to the stirring solution in small portions over 10 minutes. Note: Initial gas evolution (hydrogen) may occur. Ensure adequate ventilation and slow addition.

  • Reaction Monitoring: Let the reaction stir at room temperature for 12-24 hours. Monitor the consumption of the starting materials by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (1 x 40 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product, 1-(4-(trifluoromethyl)phenyl)-5-methylpyrrolidin-2-one, typically as a white solid or pale oil.

Data Presentation: Expected Results

The described protocol is versatile and can be applied to synthesize lactams of varying ring sizes with predictable outcomes.

Lactam ProductStarting Keto AcidRing SizeTypical Reaction TimeTypical Yield
1-(4-(Trifluoromethyl)phenyl)-5-methylpyrrolidin-2-oneLevulinic Acid5 (γ-lactam)16 hours85-95%
1-(4-(Trifluoromethyl)phenyl)-6-methylpiperidin-2-one5-Oxohexanoic Acid6 (δ-lactam)20 hours80-90%
1-(4-(Trifluoromethyl)phenyl)piperidin-2-one5-Oxovaleric Acid6 (δ-lactam)20 hours82-92%

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction (Starting material remains)1. Insufficient reaction time. 2. Deactivated reducing agent. 3. Wet (non-anhydrous) solvent or reagents.1. Allow the reaction to stir for a longer period (up to 36h). 2. Use a fresh bottle of NaBH(OAc)₃. 3. Ensure all glassware is oven-dried and use anhydrous solvent.
Low Yield 1. Inefficient extraction from the aqueous phase. 2. Loss of product during chromatography. 3. Incomplete lactamization.1. Perform an additional extraction of the aqueous layer with DCM or EtOAc. 2. Use finer fractions during column chromatography. 3. After reduction, gentle heating (e.g., 40 °C) may be required for slow cyclizations, though often unnecessary.
Formation of Side Products 1. Over-reduction of the carboxylic acid (unlikely with STAB). 2. Impure starting materials.1. Confirm the identity of the reducing agent. Do not substitute with stronger agents like LiAlH₄. 2. Use high-purity starting materials.

Conclusion

The one-pot tandem reductive amination/lactamization protocol is a powerful, efficient, and highly practical method for the synthesis of N-(4-trifluoromethylphenyl) lactams. Its operational simplicity, use of readily available commercial reagents, and high yields make it an attractive strategy for both academic research and industrial applications in drug discovery and development.

References

  • Massey, A. J., et al. (2018). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. ACS Combinatorial Science. Available at: [Link]

  • Vertex Pharmaceuticals (2018). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. Vertex AI Search Document.
  • ResearchGate (n.d.). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. ResearchGate. Available at: [Link]

  • Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, 88(22), 15956-15963. Available at: [Link]

  • Organic Chemistry Portal (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Organic Chemistry Portal. Available at: [Link]

  • Chaturvedi, D., et al. (2015). An efficient method for the synthesis of substituted N-aryl lactams. Current Chemistry Letters, 4, 119-126. Available at: [Link]

  • ACS Publications (n.d.). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. ACS Combinatorial Science. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of γ-lactams. Organic Chemistry Portal. Available at: [Link]

  • Vicario, J. L. (n.d.). Enantioselective Synthesis of Unsaturated γ-Lactams. ARKIVOC. Available at: [Link]

  • Yin, Q., et al. (2020). Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Organic Letters, 22(7), 2763-2768. Available at: [Link]

  • Bilska-Markowska, M., Cytlak, T., & Kaźmierczak, M. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications, 61(5), 785-802. Available at: [Link]

  • Banik, B. K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Walsh Medical Media. Available at: [Link]

  • Ferreira, L. G., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(15), 4492. Available at: [Link]

  • Bilska-Markowska, M., Cytlak, T., & Kaźmierczak, M. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. PubMed. Available at: [Link]

  • Royal Society of Chemistry (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications. Available at: [Link]

  • Matsuda, K., et al. (1987). Structure-activity relations of 4-fluoromethyl monobactams. Journal of Antimicrobial Chemotherapy, 19(6), 753-760. Available at: [Link]

  • Siddiqui, A. J., et al. (2025). Lactams Exhibit Potent Antifungal Activity Against Monospecies and Multispecies Interkingdom Biofilms on a Novel Hydrogel Skin Model. Journal of Fungi, 11(1), 53. Available at: [Link]

  • Cosgrove, S. C., et al. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. Angewandte Chemie International Edition, 59(41), 18156-18160. Available at: [Link]

  • Black, D. StC., et al. (2022). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. Molecules, 28(1), 1. Available at: [Link]

  • Khan, S. (n.d.). Keto-enol tautomerization. Khan Academy. Available at: [Link]

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of N-Aryl Piperidin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the microwave-assisted synthesis of N-aryl piperidin-2-ones, a critical structural motif in medicinal chemistry. The protocol centers on the robust and versatile Buchwald-Hartwig amination reaction. This guide is tailored for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices, ensuring scientific integrity, and providing a reproducible, self-validating protocol.

Introduction: The Strategic Advantage of Microwave-Assisted Synthesis for N-Aryl Piperidin-2-ones

The N-aryl piperidin-2-one scaffold is a privileged structure in modern drug discovery, forming the core of numerous pharmacologically active agents.[1] Its prevalence underscores the need for efficient and reliable synthetic methodologies. Traditional synthetic routes often rely on conventional heating, which can be plagued by long reaction times, inconsistent yields, and the formation of difficult-to-remove impurities.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[2] By utilizing microwave irradiation, MAOS facilitates direct and uniform heating of the reaction mixture.[3] This "volumetric heating" leads to a rapid and controlled increase in temperature, often resulting in:

  • Dramatically Accelerated Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[4][5]

  • Enhanced Yields and Purity: The precise temperature control and reduced reaction times minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[6][7]

  • Improved Reproducibility: Dedicated microwave reactors allow for precise control over reaction parameters, ensuring consistent results.[8]

  • Energy Efficiency: MAOS is a more sustainable approach, often requiring less energy than conventional methods.[9]

This application note details a robust protocol for the synthesis of N-aryl piperidin-2-ones via a microwave-assisted Buchwald-Hartwig C-N cross-coupling reaction.

Reaction Mechanism and Rationale for Component Selection

The synthesis proceeds via a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[10] The reaction couples an aryl halide with piperidin-2-one in the presence of a palladium catalyst, a phosphine ligand, and a base.

General Reaction Scheme:

The Catalytic Cycle: A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimizing the reaction.[11][12]

Buchwald-Hartwig Amination Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII_ArX Ar-Pd(II)(X)Ln OA->PdII_ArX Amine_Coord Amine Coordination (Piperidin-2-one) PdII_ArX->Amine_Coord Piperidin-2-one PdII_Amine [Ar-Pd(II)(Amine)(X)Ln] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)(Amido)Ln Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product N-Aryl Piperidin-2-one RE->Product

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Key Experimental Choices and Their Causality:

  • Palladium Pre-catalyst: While various palladium sources can be used, pre-catalysts are often preferred for their reliability in generating the active Pd(0) species.[13]

  • Phosphine Ligand: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are known to promote the key steps of oxidative addition and reductive elimination, leading to higher catalytic activity.[11][14] These ligands favor the formation of monoligated palladium species, which are highly reactive in the catalytic cycle.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperidin-2-one. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[15]

  • Solvent: The solvent must be able to absorb microwave irradiation efficiently and have a sufficiently high boiling point. Toluene and dioxane are commonly used, though greener alternatives are being explored.[16]

Detailed Experimental Protocol: Microwave-Assisted Synthesis of N-(4-methoxyphenyl)piperidin-2-one

This protocol serves as a validated starting point and should be optimized for different substrates.

3.1. Materials and Reagents

ReagentGrade & PuritySupplier (Example)
4-Bromoanisole99%Sigma-Aldrich
Piperidin-2-one (δ-Valerolactam)99%Sigma-Aldrich
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))97%Strem Chemicals
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)98%Strem Chemicals
Sodium tert-Butoxide (NaOtBu)97%Acros Organics
TolueneAnhydrous, ≥99.8%Fisher Scientific
Microwave Vial10 mLBiotage/CEM
Magnetic Stir Bar---VWR

3.2. Equipment

  • Dedicated Microwave Reactor (e.g., Biotage Initiator, CEM Discover)

  • Analytical Balance

  • Fume Hood

  • Standard Glassware for Aqueous Workup

  • Rotary Evaporator

  • Flash Chromatography System

  • NMR Spectrometer and Mass Spectrometer

3.3. Step-by-Step Methodology

SAFETY PRECAUTIONS: This procedure must be conducted in a well-ventilated fume hood. All reagents are hazardous and require appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium tert-butoxide is corrosive and moisture-sensitive. Microwave reactors operate at high temperatures and pressures; only use vessels designed for this purpose and follow all manufacturer safety guidelines.[17][18]

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add piperidin-2-one (1.0 mmol, 99.1 mg).

  • Inert Atmosphere Additions: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.024 mmol, 11.4 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg). The inert atmosphere is crucial to prevent catalyst deactivation.

  • Substrate and Solvent Addition: Add 4-bromoanisole (1.1 mmol, 137 µL) followed by anhydrous toluene (5 mL).

  • Vial Sealing: Securely cap the vial. A proper seal is critical to contain the pressure generated during microwave heating.[8]

  • Microwave Irradiation:

    • Place the vial into the microwave reactor.

    • Program the following parameters:

      • Temperature: 120 °C

      • Ramp Time: 2 minutes

      • Hold Time: 20 minutes

      • Power: Dynamic (instrument adjusts power to maintain temperature)

      • Stirring: High

  • Workup and Purification:

    • After cooling to below 50 °C, carefully open the vial.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

3.4. Workflow Diagram

Synthesis Workflow A Weigh Reagents & Assemble in Microwave Vial (Inert Atmosphere) B Add Substrate and Anhydrous Solvent A->B C Seal Vial and Place in Microwave Reactor B->C D Microwave Irradiation (Controlled Temp & Time) C->D E Cooling and Depressurization D->E F Aqueous Workup and Extraction E->F G Purification (Flash Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A streamlined workflow for the microwave-assisted synthesis of N-aryl piperidin-2-ones.

Optimization and Troubleshooting

ParameterOptimization Strategy & Rationale
Aryl Halide Reactivity order: I > Br > Cl. For less reactive aryl chlorides, a more active catalyst system (e.g., different ligand, higher temperature) may be required.[19]
Catalyst Loading For highly efficient reactions, catalyst loading can often be reduced to 0.5-1 mol%. For challenging substrates, it may need to be increased.
Ligand If yields are low, screen other bulky biarylphosphine ligands (e.g., SPhos, RuPhos). The optimal ligand is substrate-dependent.[20]
Base If the substrate is base-sensitive, switch to a weaker base like K₃PO₄ or Cs₂CO₃. This may require a higher reaction temperature or longer time.[15]
Solvent While toluene is effective, other solvents like dioxane or cyclopentyl methyl ether (CPME) can be screened for improved solubility or different heating characteristics.[16]
Temperature/Time For unreactive substrates, incrementally increase the temperature (not exceeding the solvent/vial limits) or reaction time. Monitor by TLC or LC-MS to avoid decomposition.

Common Troubleshooting Scenarios:

  • Low/No Conversion:

    • Inactive Catalyst: Ensure reagents were handled under strictly inert conditions.

    • Poor Base Quality: Sodium tert-butoxide is hygroscopic; use a fresh, dry batch.

    • Incorrect Ligand: The chosen ligand may not be suitable for the specific substrate combination.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction can compete with the desired amination.[13] Optimizing the ligand and reaction conditions can minimize this.

    • Byproduct Formation: If significant byproducts are observed (e.g., bithiophene from thiophene halides), catalyst and ligand screening is recommended.[21]

Conclusion

Microwave-assisted organic synthesis provides a superior platform for the rapid and efficient construction of N-aryl piperidin-2-ones via the Buchwald-Hartwig amination. The protocol detailed herein is robust, reproducible, and can be readily adapted for the synthesis of a diverse library of these medicinally important scaffolds. By understanding the mechanistic underpinnings and the rationale for experimental design, researchers can effectively leverage this technology to accelerate their drug discovery and development efforts.

References

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  • Al-dujaili, A. H., & Al-Zuhairi, A. J. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446-50457. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

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  • Cao, H., Vieira, T. O., & Alper, H. (2011). Synthesis of unsaturated seven-membered ring lactams through palladium-catalyzed amination and intramolecular cyclocarbonylation reactions of amines and Baylis-Hillman acetates. Organic Letters, 13(1), 11–13. [Link]

  • Al-dujaili, A. H., & Al-Zuhairi, A. J. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]

  • Vaddula, B. R., Varma, R. S., & Le, T. X. H. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Journal of Heterocyclic Chemistry, 49(4), 849-854. [Link]

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Sources

Reagents for N-arylation of lactams with electron-deficient aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Modern Catalytic Systems for the N-Arylation of Lactams with Electron-Deficient Aryl Halides

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Importance and Synthetic Challenge of N-Aryl Lactams

The N-aryl lactam motif is a cornerstone of modern molecular design, featuring prominently in a vast array of clinically significant pharmaceuticals and advanced functional materials.[1] From potent antibiotics to antiepileptic drugs, the unique three-dimensional structure imparted by this scaffold is critical to biological activity.[1] The synthesis of these valuable compounds, however, presents a persistent challenge in organic chemistry. The direct coupling of a lactam's N-H bond with an aryl halide, particularly an electron-deficient one, requires overcoming the relatively low nucleophilicity of the amide nitrogen.

Historically, methods such as the Ullmann condensation were employed, but these often necessitated harsh reaction conditions, including high temperatures (frequently over 200 °C) and stoichiometric amounts of copper, which limited their functional group tolerance and overall applicability.[1][2] The advent of modern transition-metal catalysis has revolutionized this field, offering milder, more efficient, and highly versatile pathways to these critical C-N bond formations. This guide provides an in-depth analysis of the leading catalytic systems, focusing on the mechanistic rationale behind reagent selection and offering detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.

Core Methodologies: A Comparative Analysis of Catalytic Systems

The choice of catalytic system is paramount and is dictated by the specific substrates, desired scale, and economic considerations. The most prevalent and robust methods rely on palladium, copper, or nickel catalysis, each with distinct advantages.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard for Scope and Efficiency

The Buchwald-Hartwig amination has emerged as a premier method for C-N bond formation due to its remarkable functional group tolerance and generally mild conditions.[3] The extension of this methodology to less nucleophilic amides and lactams was a significant breakthrough, enabled by the development of sophisticated ancillary phosphine ligands.[3]

Mechanistic Rationale: The catalytic cycle is a well-understood, stepwise process. The active Pd(0) catalyst first undergoes oxidative addition into the aryl halide bond to form a Pd(II) intermediate. Subsequently, the lactam coordinates to the palladium center and is deprotonated by a base to form a palladium-amido complex. The crucial final step is reductive elimination, which forms the desired N-aryl lactam product and regenerates the active Pd(0) catalyst, thus propagating the cycle.[3] The efficiency of this final step is often the bottleneck for less reactive coupling partners and is greatly facilitated by the use of bulky, electron-rich ligands.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_io pd0 L-Pd(0) pdII_halide L-Pd(II)(Ar)(X) pd0->pdII_halide Oxidative Addition (Ar-X) pdII_amido L-Pd(II)(Ar)(NR₂) pdII_halide->pdII_amido Ligand Exchange & Deprotonation (Lactam, Base) pdII_amido->pd0 Reductive Elimination product Ar-NR₂ pdII_amido->product ArX Aryl Halide (Ar-X) Lactam Lactam (R₂NH) Base Base

Figure 1: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.

Key Reagent Considerations:

  • Palladium Source: Standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ are effective. They are reduced in situ to the active Pd(0) species. For less reactive aryl halides, Pd₂(dba)₃ is often superior.[4]

  • Ligand Selection: This is the most critical parameter. For amide and lactam couplings, bulky, electron-rich biaryl phosphine ligands are required. Xantphos is a widely cited, effective chelating ligand for these transformations as it promotes the crucial reductive elimination step.[4] More specialized ligands, such as the N-coordinating ylide-functionalized phosphine (NYPhos) family, have been tailored to overcome specific challenges like competing side reactions with electron-deficient aryl halides.[5]

  • Base: A strong, non-nucleophilic base is essential. Cesium carbonate (Cs₂CO₃) is frequently the base of choice, though potassium phosphate (K₃PO₄) is also common. The base must be strong enough to deprotonate the lactam without interfering with the catalyst or substrates.

  • Solvent: Anhydrous, polar aprotic solvents such as 1,4-dioxane or toluene are typically used to ensure solubility of all components and stability of the catalytic intermediates.

Modern Ullmann Condensation: A Cost-Effective Copper-Catalyzed Alternative

The classical Ullmann reaction has been revitalized through the development of ligand-accelerated protocols that allow the reaction to proceed under significantly milder conditions with only catalytic amounts of copper.[6] This makes it an economically attractive alternative to palladium-based systems.

Mechanistic Rationale: While still the subject of investigation, the generally accepted mechanism for the modern Goldberg-type reaction involves the formation of a copper(I)-amidate complex from the lactam, base, and a Cu(I) source.[6][7] This complex is proposed to undergo oxidative addition with the aryl halide to generate a transient Cu(III) intermediate. Reductive elimination from this species yields the N-aryl lactam product and regenerates the active Cu(I) catalyst.[6][8] The ligand is crucial for stabilizing the copper species and facilitating these steps at lower temperatures.

Ullmann_Cycle cluster_main Modern Ullmann-Goldberg Catalytic Cycle cluster_io cuI_complex L-Cu(I)-NR₂ cuIII_intermediate L-Cu(III)(Ar)(X)(NR₂) cuI_complex->cuIII_intermediate Oxidative Addition (Ar-X) product Ar-NR₂ cuIII_intermediate->product cuI_catalyst L-Cu(I)-X cuIII_intermediate->cuI_catalyst Reductive Elimination cuI_catalyst->cuI_complex Deprotonation (Lactam, Base) ArX Aryl Halide (Ar-X) Lactam Lactam (R₂NH) Base Base

Figure 2: Proposed catalytic cycle for the ligand-assisted Ullmann N-arylation.

Key Reagent Considerations:

  • Copper Source: Copper(I) iodide (CuI) is the most commonly used and highly effective catalyst precursor.

  • Ligand Selection: The introduction of chelating ligands is the key innovation of modern Ullmann reactions. Simple, inexpensive ligands like 1,2-diamines (e.g., N,N'-dimethylethylenediamine, DMEDA) or amino acids and their derivatives (e.g., L-proline, (S)-N-methylpyrrolidine-2-carboxylate) are remarkably effective.[8][9] These ligands increase the solubility and reactivity of the copper catalyst.

  • Base: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are typically required.

  • Solvent: High-boiling polar aprotic solvents such as DMSO or DMF are often necessary, although reactions can sometimes be achieved at lower temperatures than the classical protocols.[2]

Nickel-Catalyzed N-Arylation: An Emerging Powerhouse for Challenging Substrates

Nickel catalysis has recently gained prominence as a powerful method for cross-coupling, particularly for the activation of more challenging and economical electrophiles like (hetero)aryl chlorides and pseudohalides (triflates, tosylates).[10]

Mechanistic Rationale: The mechanism is analogous to palladium-catalyzed cycles, involving Ni(0)/Ni(II) intermediates. A key advantage of nickel is its ability to activate traditionally less reactive C-Cl bonds. The development of air-stable pre-catalysts, such as (PAd-DalPhos)Ni(o-tolyl)Cl, has significantly improved the operational simplicity and reliability of these methods.[10]

Key Reagent Considerations:

  • Nickel Source: While simple nickel salts can be used, well-defined, air-stable precatalysts incorporating specialized ligands offer superior performance and reproducibility.[10]

  • Ligand Selection: Custom-designed phosphine ligands, such as PAd-DalPhos, are essential for achieving high efficiency and broad scope.

  • Reaction Conditions: These reactions often proceed under conditions similar to their palladium counterparts, utilizing strong bases and anhydrous aprotic solvents.

Comparative Overview of N-Arylation Methods

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Modern Ullmann)Nickel-Catalyzed
Catalyst Pd(OAc)₂, Pd₂(dba)₃CuINi(II) precatalysts
Typical Ligand Biaryl phosphines (e.g., Xantphos)Diamines, Amino Acids (e.g., DMEDA)Specialized phosphines (e.g., PAd-DalPhos)
Typical Base Cs₂CO₃, K₃PO₄K₃PO₄, K₂CO₃NaOtBu, K₃PO₄
Solvent Dioxane, Toluene, THFDMSO, DMF, DioxaneDioxane, Toluene
Temperature 45 - 110 °C[4]90 - 160 °C[7]Room Temp. - 120 °C
Pros Broadest substrate scope, high yields, mild conditions, well-understood mechanism.Low catalyst cost, abundant metal, effective for N-heterocycles.Excellent for aryl chlorides, lower cost than Pd, powerful for heteroaryls.
Cons High cost of palladium and ligands.Often requires higher temperatures than Pd, can have narrower scope.Can be sensitive to air/moisture (less so with precatalysts), mechanism less studied.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of a Lactam

This protocol is a representative example based on conditions found to be effective for the coupling of lactams with electron-deficient aryl bromides.[4]

Materials and Reagents:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos ligand

  • Cesium Carbonate (Cs₂CO₃), dried

  • Lactam (e.g., 2-pyrrolidinone)

  • Electron-deficient aryl halide (e.g., 4-bromobenzonitrile)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv), the lactam (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-aryl lactam.

Protocol 2: General Procedure for Ligand-Assisted Copper-Catalyzed N-Arylation

This protocol is adapted from modern Ullmann conditions utilizing an amino acid-derived ligand.[9]

Materials and Reagents:

  • Copper(I) iodide (CuI)

  • (S)-N-methylpyrrolidine-2-carboxylate ligand (or L-proline)

  • Potassium Carbonate (K₂CO₃)

  • Lactam (e.g., 2-pyrrolidinone)

  • Electron-deficient aryl iodide (e.g., 4-iodonitrobenzene)

  • Anhydrous DMSO

  • Reaction vial with a screw cap

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: To a reaction vial, add CuI (0.05 mmol, 5 mol%), the ligand (0.10 mmol, 10 mol%), the aryl iodide (1.0 mmol, 1.0 equiv), the lactam (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (3 mL).

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir the mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 15 mL) to remove residual DMSO, followed by a brine wash (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl lactam.

Conclusion and Future Outlook

The N-arylation of lactams with electron-deficient aryl halides has transitioned from a synthetically demanding operation to a reliable and versatile transformation. Palladium-catalyzed Buchwald-Hartwig amination remains the benchmark for scope and mildness, while modern, ligand-assisted copper catalysis provides a highly cost-effective and powerful alternative. The continued emergence of nickel-catalyzed methods and novel strategies like photoredox catalysis promises to further expand the toolkit available to synthetic chemists.[1][10] By understanding the mechanistic underpinnings of each catalytic system, researchers can make informed decisions to best achieve their synthetic goals, accelerating the discovery and development of next-generation pharmaceuticals and materials.

References

  • Bathini, T., Rawat, V. S., & Sreedhar, B. (2015). Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions. Synlett, 26(10), 1348-1351. [Link]

  • Boselli, M. F., et al. (2023). Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams. University of Regensburg Publication Server. [Link]

  • St. Onge, B. J., et al. (2016). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. Chemistry – A European Journal, 22(52), 18752-18755. [Link]

  • Clark, D. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • Sály, P., et al. (2023). Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). Chemical Science, 14(32), 8685-8694. [Link]

  • Molnár, J., et al. (2023). Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). Chemical Science, 14(32), 8685-8694. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. [Link]

  • Zacconi, F. C., et al. (2022). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 27(24), 8820. [Link]

  • Loupy, A., et al. (2001). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 6(8), 674-680. [Link]

  • Strieter, E. R., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(40), 13371-13382. [Link]

  • Védrine, C., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 11(11), 1381. [Link]

  • Hicks, J. D., et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 133(40), 16060-16071. [Link]

  • Amiri, M., et al. (2023). N-Arylation of aryl halides via the Buchwald–Hartwig reaction catalyzed by the SiO2@green tea/Pd nanocomposite. ResearchGate. [Link]

  • Strieter, E. R., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]

  • Chen, Y., et al. (2012). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 17(12), 14033-14041. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Copper-Catalyzed N-Arylation of Valerolactam

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Goldberg" Challenge

Welcome to the technical support hub for Copper-catalyzed N-arylation. You are likely here because you are attempting to couple


-valerolactam  (or a similar cyclic amide) with an aryl halide and are facing low yields, stalled conversion, or impossible purification.

Unlike the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed (Goldberg) variant is strictly governed by solubility and ligand stability . The reaction is heterogeneous (solid-liquid), meaning physical parameters (stirring, particle size) are as critical as chemical ones.

This guide moves beyond standard literature to address the "hidden" variables that cause experimental failure.

The "Golden Standard" Protocol (Baseline)

Do not deviate from this baseline until you have achieved a repeatable result. This protocol relies on the Buchwald Diamine System , which is generally more robust for valerolactams than amino-acid systems for initial screening.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Aryl Halide 1.0ElectrophileAryl Iodide (Best) > Bromide > Chloride
Valerolactam 1.2Nucleophile

-Valerolactam (Dried)
Catalyst 0.05 (5 mol%)Metal CenterCuI (Purified, white powder)
Ligand 0.10 - 0.20StabilizerDMEDA (N,N'-dimethylethylenediamine) or DACH (trans-N,N'-dimethyl-1,2-cyclohexanediamine)
Base 2.0Proton ScavengerK

PO

(Fine powder, anhydrous)
Solvent [0.5 - 1.0 M]Medium1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Workflow
  • The "White" Standard: Ensure your CuI is white . If it is off-white, gray, or green, it is oxidized. Action: Recrystallize from saturated aqueous KI or buy fresh ampules.

  • Glovebox/Schlenk Loading: Inside a glovebox or under strict Argon flow, add CuI, K

    
    PO
    
    
    
    , and Valerolactam to a screw-cap reaction tube.
    • Critical: If using Aryl Iodide (solid), add it here. If liquid, add later.

  • Evacuation: Cap the tube. If outside a glovebox, evacuate and backfill with Argon 3 times .

  • Liquid Addition: Add the anhydrous solvent via syringe. Then add the Ligand (DMEDA) followed by the Aryl Halide (if liquid).

    • Why? Adding the ligand before heating prevents CuI disproportionation.

  • The "Blue" Check: The solution should initially be colorless or pale yellow. If it turns blue/green immediately, oxygen is present. Stop and degas.

  • Heating: Place in a pre-heated block at 110 °C . Stir vigorously (>800 RPM).

    • Note: The reaction is a slurry. Poor stirring = 0% yield.

Mechanistic Visualization

Understanding the cycle is the only way to troubleshoot. The rate-determining step (RDS) is typically the Oxidative Addition of the Aryl Halide to the Cu(I) complex.[1]

GoldbergCycle cluster_offcycle FAILURE MODES Start Pre-Catalyst (CuI + Ligand) Active Active Species [L-Cu-I] Start->Active Solvation AmidoComplex Cu(I)-Amidate [L-Cu-NR2] Active->AmidoComplex + Lactam / Base - HI (captured) Dead Cu(0) Black Precipitate (Disproportionation) Active->Dead Ligand dissociation Oxidized Cu(II) Blue Species (Oxygen Poisoning) Active->Oxidized O2 Leak Oxidative Cu(III) Intermediate [L-Cu(III)(Ar)(I)(NR2)] AmidoComplex->Oxidative + Ar-X (RDS) Oxidative Addition Oxidative->Active Reductive Elimination ProductNode Product (N-Aryl Lactam) Oxidative->ProductNode Release

Figure 1: The Catalytic Cycle. Note that the Amide binds to Copper before the Aryl Halide. This distinguishes it from Palladium cycles. The "Red Zone" is the Oxidative Addition; if your Aryl Halide is unreactive (e.g., Chloride), the cycle stalls here.

Troubleshooting Matrix (FAQ)

Scenario A: The "Black Death" (Low Conversion)

Symptom: The reaction mixture turns black, and a mirror forms on the glass. TLC shows only starting material.

  • Diagnosis: Catalyst Disproportionation (

    
    ). The ligand failed to stabilize the Cu(I) species.
    
  • Fixes:

    • Increase Ligand Loading: Move from 10 mol% to 20 mol%. The ligand must be in excess relative to Copper.

    • Switch Ligands: If using DMEDA, switch to trans-N,N'-dimethyl-1,2-cyclohexanediamine . It is more rigid and binds tighter.

    • Check Solvent: DMF and DMSO can sometimes promote disproportionation at high temps. Switch to Toluene or Dioxane.

Scenario B: The "Blue Stall" (Oxygen Leak)

Symptom: The reaction mixture is bright blue or green. Conversion stops at ~20%.

  • Diagnosis: Oxidation of Cu(I) to Cu(II) by atmospheric oxygen. Cu(II) is inactive in this cycle.

  • Fixes:

    • Degas Solvents: Sparging with nitrogen is insufficient. Use freeze-pump-thaw or vigorous argon bubbling for >20 mins.

    • Seal Integrity: Replace the septum. At 110 °C, solvent vapor pressure can pop poor seals, allowing air back-diffusion upon cooling.

Scenario C: "It works for Iodide, but not Bromide/Chloride"

Symptom: Yield is 90% with Ar-I, but <10% with Ar-Br/Cl.

  • Diagnosis: The Oxidative Addition barrier is too high for the standard amine ligands.

  • Fixes:

    • Change the System: Switch to the Dawei Ma Protocol (Oxalamide ligands).

    • Ligand: Use BHMPO or N,N'-bis(thiophen-2-ylmethyl)oxalamide .[2] These are "heavy artillery" ligands designed specifically for Aryl Chlorides.

    • Temperature: Increase to 130 °C (requires high-pressure tube).

Scenario D: "I can't get the Copper out" (Workup Issues)

Symptom: Product is blue-tinted or NMR is messy/broad (paramagnetic impurities).

  • Diagnosis: The diamine ligand binds Cu tightly to your lactam product.

  • Fixes:

    • The EDTA Wash: Dilute reaction with EtOAc. Wash the organic layer 3x with 5% aqueous EDTA or NH

      
      OH (10%) . The aqueous layer must turn blue (removing Cu).
      
    • Filtration: Filter the crude mixture through a pad of Celite mixed with activated charcoal before the aqueous workup.

Optimization Logic Tree

Use this flow to optimize yield systematically.

Optimization Start Start: Standard Conditions (CuI / DMEDA / K3PO4 / Dioxane) CheckYield Check Yield (LCMS/NMR) Start->CheckYield Success Yield > 80% Proceed to Scale-up CheckYield->Success Yes Failure Yield < 50% CheckYield->Failure No ColorCheck Check Color? Failure->ColorCheck Blue Blue/Green? (O2 Leak) ColorCheck->Blue Oxidation Black Black Precipitate? (Ligand Failure) ColorCheck->Black Instability NoChange No Color Change/SM left? (Reactivity) ColorCheck->NoChange Inert Sol_Blue Action: Freeze-Pump-Thaw Increase Catalyst Load Blue->Sol_Blue Sol_Black Action: Switch Ligand (Trans-cyclohexanediamine) Black->Sol_Black Sol_Inert Action: Switch to Ma System (Oxalamide Ligands + Cs2CO3) NoChange->Sol_Inert

Figure 2: Decision Matrix for Reaction Optimization.

References & Authority

  • The "Buchwald" Foundation (Diamine Ligands):

    • Title: Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides.[3]

    • Source:Journal of the American Chemical Society / Organic Letters

    • Significance: Establishes DMEDA and diamines as the primary ligands for amide coupling.

    • Link:[4]

  • The "Ma" Advanced System (Amino Acids/Oxalamides):

    • Title: Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides.[2][5]

    • Source:Organic Letters (Dawei Ma Group)[2][5][6]

    • Significance: Essential for unreactive substrates (Chlorides) and milder conditions.

    • Link:[2][5]

  • Mechanistic Insight (The "Why"):

    • Title: Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.[7][8][9]

    • Source:Journal of the American Chemical Society[7][8]

    • Significance: Proves the role of the diamine in preventing catalyst death.

    • Link:

  • Application Example (Rivaroxaban):

    • Title: Synthesis of Rivaroxaban (Demonstrates N-arylation of morpholinone/lactam).

    • Source:ChemicalBook / Patent Literature

    • Link:

Sources

Technical Support Center: Purification of 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of this compound. My insights are drawn from extensive experience in synthetic chemistry and chromatographic sciences, aiming to provide not just procedural steps, but the underlying rationale to empower your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one.

Problem 1: Low Recovery After Column Chromatography

Symptoms:

  • The total mass of the fractions is significantly lower than the starting crude material.

  • The target compound is not observed in the expected fractions, or is present in very low concentrations.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Inappropriate Solvent System The chosen eluent may be too polar, causing the compound to elute very quickly with the solvent front, or too non-polar, resulting in the compound remaining strongly adsorbed to the silica gel.1. Optimize the mobile phase: Use thin-layer chromatography (TLC) to test various solvent systems. A good starting point for many piperidinone derivatives is a mixture of hexane and ethyl acetate.[1] Aim for an Rf value of 0.2-0.3 for the target compound. 2. Gradient Elution: If a single solvent system is not effective, employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[2]
Compound Insolubility The crude material may not have fully dissolved in the loading solvent, leading to precipitation at the top of the column.1. Choose an appropriate loading solvent: The ideal loading solvent should completely dissolve the sample but be as non-polar as possible to ensure a narrow band at the start of the chromatography. Dichloromethane is often a good choice.[3] 2. Dry Loading: If solubility is a major issue, adsorb the crude material onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting powder onto the column.[2]
Compound Degradation on Silica Gel The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds, such as some lactams.1. Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 0.1-1% v/v in the eluent), to neutralize acidic sites. 2. Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded-phase silica gel if degradation persists.
Problem 2: Impure Fractions After Column Chromatography

Symptoms:

  • TLC or HPLC analysis of the collected fractions shows the presence of multiple spots or peaks.

  • NMR analysis reveals the presence of starting materials, by-products, or solvent residues.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Poor Separation The chosen eluent system may not be providing adequate resolution between the target compound and impurities.1. Fine-tune the eluent: Make small, incremental changes to the polarity of the mobile phase. Sometimes, the addition of a small amount of a third solvent (e.g., methanol or dichloromethane) can improve separation. 2. Change the stationary phase: If resolution is still poor, consider using a different stationary phase with different selectivity, such as alumina or a reverse-phase C18 silica gel.
Column Overloading Loading too much crude material onto the column can lead to broad, overlapping bands and poor separation.1. Reduce the sample load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. 2. Use a larger column: If a large amount of material needs to be purified, use a column with a larger diameter.
Co-eluting Impurities Some impurities may have very similar polarities to the target compound, making them difficult to separate by standard chromatography.1. Recrystallization: If the collected fractions are still impure, recrystallization can be a highly effective secondary purification step.[4] 2. Preparative HPLC: For very challenging separations, preparative HPLC can offer much higher resolution.
Problem 3: Difficulty with Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • No crystals form, even after cooling and scratching.

  • The resulting crystals are of low purity.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Inappropriate Solvent The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[5]1. Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).[6] 2. Solvent/Anti-solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Heat to clarify and then cool slowly. Common mixtures include ethanol/water and dichloromethane/hexane.[4][7]
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or an oil.1. Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. 2. Insulate the flask: Wrapping the flask in glass wool or placing it in a Dewar can further slow the cooling process.
Supersaturation The solution may be supersaturated, preventing the initiation of crystal growth.1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. 2. Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to act as a nucleation site.
Presence of Soluble Impurities High levels of impurities can inhibit crystallization.1. Pre-purification: If the crude material is very impure, it may be necessary to first perform a quick column chromatography to remove the bulk of the impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for column chromatography of 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one?

A good starting point for the purification of many piperidinone and related lactam compounds is a mixture of hexane and ethyl acetate.[1] Begin by testing a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity. For compounds with a trifluoromethylphenyl group, which increases lipophilicity, you may need to use a slightly more polar system than for unsubstituted analogues.[8] A system of 4:1 or 3:1 (hexane:ethyl acetate) is a reasonable starting point for TLC analysis.

Q2: How can I determine the purity of my final product?

A combination of analytical techniques should be used to assess the purity of 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. A single sharp peak is desired.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[5]

Q3: My compound is a white solid, but after column chromatography, it is a yellow oil. What happened?

This can be due to a few factors:

  • Residual Solvent: High-boiling point solvents from the column (like ethyl acetate) may be difficult to remove completely and can leave your product as an oil. Ensure you are using a high-vacuum pump for an adequate amount of time to remove all residual solvents.

  • Minor Impurities: A very small amount of a colored impurity can result in a yellow appearance. A subsequent recrystallization can often remove these minor impurities and yield a white solid.

  • Degradation: As mentioned in the troubleshooting guide, some compounds can degrade on silica gel. If you suspect this is the case, try neutralizing the silica or using a different stationary phase.

Q4: What are some common impurities I might encounter?

Common impurities can include:

  • Unreacted starting materials: Depending on the synthetic route, this could include 4-(trifluoromethyl)aniline or precursors to the piperidin-2-one ring.

  • By-products of the reaction: These will be specific to the synthetic method used.

  • Reagents: Catalysts or other reagents used in the reaction may carry through to the work-up.

  • Solvents: Residual solvents from the reaction or purification are common impurities.

Q5: Is it better to use recrystallization or column chromatography?

The choice between recrystallization and column chromatography depends on the nature and amount of the impurities.

  • Column chromatography is excellent for separating compounds with different polarities and is often the first choice for purifying crude reaction mixtures containing multiple components.[2]

  • Recrystallization is a highly effective technique for removing small amounts of impurities from a relatively pure compound.[5] It is often used as a final polishing step after column chromatography to obtain a highly pure, crystalline solid.

A common and effective strategy is to perform an initial purification by column chromatography followed by a final recrystallization of the pooled fractions.

Experimental Workflows

Workflow 1: Purification by Flash Column Chromatography

This workflow outlines the standard procedure for purifying 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one using flash column chromatography.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (e.g., 4:1 Hexane:EtOAc) Pack 2. Pack Column (Slurry pack with non-polar solvent) TLC->Pack Load 3. Load Sample (Dissolve in minimal DCM or dry load) Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. TLC Analysis of Fractions Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final_Product Pure Product Evaporate->Final_Product

Flash Column Chromatography Workflow
Workflow 2: Troubleshooting Purification Strategy

This diagram provides a logical decision-making process for troubleshooting the purification of your compound.

Troubleshooting_Purification Start Crude Product Purity_Check Purity Check (TLC/NMR) Start->Purity_Check Is_Pure Is it >95% Pure? Purity_Check->Is_Pure Column_Chromo Column Chromatography Is_Pure->Column_Chromo No Recrystallize Recrystallization Is_Pure->Recrystallize Yes Impure_Fractions Fractions Still Impure? Column_Chromo->Impure_Fractions Oiling_Out Oiling Out? Recrystallize->Oiling_Out Final_Product Pure Product Impure_Fractions->Recrystallize No Change_Column Change Column Conditions (Solvent, Stationary Phase) Impure_Fractions->Change_Column Yes Oiling_Out->Final_Product No Change_Solvent Change Recrystallization Solvent/Method Oiling_Out->Change_Solvent Yes Change_Solvent->Recrystallize Change_Column->Column_Chromo

Troubleshooting Purification Strategy

References

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. (2021). Available at: [Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. (2017). Available at: [Link]

  • Synthesis and Antibacterial Studies of 1-[3-(Trifluoromethoxy)phenylmethanone]piperidine-4-carboxylic Acid Derivatives. Asian Journal of Chemistry. (2015). Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. (2022). Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PubMed Central. Available at: [Link]

  • Supporting Information. DOI. Available at: [Link]

  • {4-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone. EPA. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Demosphere, Vol.25, No.4, pp 493-504, 1992 Printed in Great Britain. Simon Fraser University. Available at: [Link]

  • How can I purified Beta-lactam receptor by affinity chromatography?. ResearchGate. (2021). Available at: [Link]

  • Recrystallization. YouTube. (2020). Available at: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Supporting Information - Photocatalytic Alkylation of C(sp3) H Bonds Using Sulfonylhydrazones. The Royal Society of Chemistry. Available at: [Link]

  • Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. Google Patents.
  • 1-(4-(Trifluoromethyl)phenyl)piperazine. Wikipedia. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. (2024). Available at: [Link]

  • 1-(4-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 121718. PubChem. Available at: [Link]

  • 1-[4-[[4-[2-Fluoro-4-(trifluoromethyl)phenyl]phenyl]sulfonylmethyl]piperidin-1-yl]ethanone. PubChem. Available at: [Link]

  • Supporting Information for Pd-Catalyzed Asymmetric Synthesis of Chiral 2-Trifluoromethyl-4-(indol-3-yl)-4H-chromene Derivatives. DOI. Available at: [Link]

  • A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Baxendale Group - Durham University. (2005). Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (2025). Available at: [Link]

  • Troubleshooting Guide for Common Recombinant Protein Problems. Patsnap Synapse. (2025). Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]

  • Showing Compound 2-Piperidinone (FDB028421). FooDB. (2011). Available at: [Link]

  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • [ - Furo[3,2-b]pyridine, 2-phenyl. Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=cv6p0626
  • ANALYTICAL METHOD SUMMARIES. Eurofins. (2018). Available at: [Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. PubMed Central. (2017). Available at: [Link]

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Technical Support Center: Recrystallization of Trifluoromethyl Phenyl Piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of trifluoromethyl phenyl piperidinone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of their target compounds through crystallization. Here, we will delve into the nuances of solvent selection, troubleshoot common experimental hurdles, and provide systematic protocols to streamline your purification workflows.

Understanding the Molecule: A Key to Successful Recrystallization

Trifluoromethyl phenyl piperidinones are a class of compounds characterized by a complex interplay of functional groups that dictate their solubility. A successful recrystallization strategy hinges on understanding these molecular features:

  • Piperidinone Ring: This core structure contains a polar carbonyl group and a nitrogen atom, which can act as a hydrogen bond acceptor.

  • Phenyl Group: A non-polar, aromatic ring that contributes to the compound's solubility in less polar solvents.

  • Trifluoromethyl (-CF3) Group: This moiety significantly increases the lipophilicity and metabolic stability of the molecule.[1] It is a strong electron-withdrawing group but does not participate in hydrogen bonding.

  • Other Substituents: The position and nature of other substituents on the phenyl ring or piperidinone core will further influence the overall polarity and solubility.

This combination of polar and non-polar characteristics suggests that a single solvent may not be ideal, often necessitating the use of a mixed solvent system for effective purification.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the recrystallization of trifluoromethyl phenyl piperidinones.

Q1: My compound is soluble in everything I try, or insoluble in everything. How do I choose a solvent?

A1: This is a classic recrystallization challenge. The principle of "like dissolves like" is your starting point.[2] Given the dual nature of your molecule, a single solvent is often insufficient.

  • Systematic Screening: The most effective approach is a systematic screening of solvents with varying polarities. Start with small amounts of your crude material in test tubes with different solvents.

  • Mixed Solvent Systems: If you find a solvent that dissolves your compound well when hot, and another in which it is poorly soluble even when hot, you have a potential mixed solvent pair.[3][4] The two solvents must be miscible.[3]

Q2: I've added the anti-solvent, but my compound "oiled out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of a solid.[3][5] This is a common issue, especially with impure compounds or when the solution is cooled too rapidly.

  • Re-heat and Add More "Good" Solvent: Heat the solution to re-dissolve the oil. Add a small amount of the solvent in which your compound is more soluble to decrease the supersaturation level.[6]

  • Slower Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask.[6]

  • Lower the Temperature of Saturation: By using a larger total volume of solvent, the saturation point will be reached at a lower temperature, which may be below the melting point of your compound.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?

A3: This is likely due to either using too much solvent or the solution being supersaturated.[6][7]

  • Too Much Solvent: If you've used an excess of the "good" solvent, the solution may not be saturated at a lower temperature.[8] You can try to carefully evaporate some of the solvent to increase the concentration.[6][8]

  • Supersaturation: Sometimes, a solution needs a nucleation site to begin crystallization.[6][7]

    • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.[6][7]

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[7]

Q4: My yield is very low. How can I improve it?

A4: A low yield can result from several factors.

  • Excessive Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the compound will remain in the mother liquor.[7][8] Use the minimum amount of hot solvent necessary to dissolve your compound.[7][9]

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.[10]

  • Washing with the Wrong Solvent: Rinsing the collected crystals with a solvent in which they are soluble will dissolve your product. Use a minimal amount of ice-cold recrystallization solvent for washing.[7]

Q5: The recrystallized material is still impure. What are the next steps?

A5: If a single recrystallization does not provide the desired purity, consider the following:

  • Repeat the Recrystallization: A second recrystallization can often remove remaining impurities.[3]

  • Change the Solvent System: Impurities may have similar solubility profiles to your compound in the chosen solvent. Trying a different solvent or solvent pair may leave the impurities in the mother liquor.

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them.[11] Be aware that charcoal can also adsorb your product, so use it sparingly.

Protocols and Methodologies

Protocol 1: Systematic Solvent Screening

This protocol will guide you in identifying a suitable single or mixed solvent system for your trifluoromethyl phenyl piperidinone.

  • Preparation: Place approximately 10-20 mg of your crude compound into several small test tubes.

  • Single Solvent Screening (at Room Temperature): To each tube, add a different solvent dropwise (0.5 mL increments) from the list in Table 1, starting with less polar solvents and moving to more polar ones. Agitate after each addition. Note the solubility at room temperature. An ideal solvent will show poor solubility.[9]

  • Single Solvent Screening (at Elevated Temperature): Gently heat the test tubes of insoluble samples to the boiling point of the solvent.[2] An ideal solvent will dissolve the compound completely at this stage.[12]

  • Cooling and Crystallization: Allow the tubes with dissolved solids to cool to room temperature, and then in an ice bath. Observe if crystals form. A good single solvent will yield a high amount of crystalline solid upon cooling.[2][12]

  • Mixed Solvent Screening:

    • Take a sample that was highly soluble in a particular solvent (the "good" solvent). Dissolve the compound in a minimal amount of this hot solvent.

    • Add a miscible "poor" solvent (one in which the compound was insoluble) dropwise until the solution becomes cloudy (turbid).[4][13] This indicates the point of saturation.

    • Add a few drops of the hot "good" solvent until the solution becomes clear again.[2][13]

    • Allow the solution to cool slowly and observe for crystal formation.

Data Presentation: Solvent Properties

For your convenience, the following table lists common recrystallization solvents ordered by decreasing polarity, along with their boiling points.

Table 1: Common Recrystallization Solvents [2][5][14]

SolventBoiling Point (°C)Relative PolarityNotes
Water100HighGood for polar compounds, often used in mixed systems.[2]
Methanol65HighGood general-purpose polar solvent.[2]
Ethanol78HighA very common and effective recrystallization solvent.[5][15]
Acetone56Medium-HighVolatile, good for many organic compounds.[2]
Acetonitrile82Medium-HighUseful for some polar compounds.[16]
Ethyl Acetate77MediumA versatile solvent, often used with hexanes.[15][16]
Dichloromethane40Medium-LowLow boiling point, can be difficult to work with.[2]
Diethyl Ether35LowVery volatile and flammable.[2]
Toluene111LowHigh boiling point, good for aromatic compounds.[2][5]
Hexane/Heptane~69Very LowGood for non-polar compounds, often used as an anti-solvent.[15][16]

Visualizing the Workflow

Diagram 1: Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection start Start with Crude Trifluoromethyl Phenyl Piperidinone screen_single Screen Single Solvents (Polar to Non-Polar) start->screen_single dissolves_cold Dissolves in Cold Solvent? screen_single->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Unsuitable Solvent dissolves_cold->bad_solvent Yes screen_mixed Select 'Good' and 'Poor' Solvent Pair for Mixed System dissolves_cold->screen_mixed No (as 'Poor' Solvent) crystals_on_cooling Crystals Form on Cooling? dissolves_hot->crystals_on_cooling Yes dissolves_hot->bad_solvent No dissolves_hot->screen_mixed Yes (as 'Good' Solvent) good_single_solvent Potential Single Solvent System (Proceed to Bulk Recrystallization) crystals_on_cooling->good_single_solvent Yes crystals_on_cooling->screen_mixed No good_mixed_solvent Potential Mixed Solvent System (Proceed to Bulk Recrystallization) screen_mixed->good_mixed_solvent Troubleshooting start Recrystallization Attempted issue What is the Issue? start->issue no_crystals No Crystals Formed issue->no_crystals No Crystals oiling_out Compound Oiled Out issue->oiling_out Oiling Out low_yield Low Yield issue->low_yield Low Yield solution_no_crystals 1. Scratch Flask Inner Surface 2. Add a Seed Crystal 3. Evaporate Some Solvent no_crystals->solution_no_crystals solution_oiling_out 1. Re-heat to Dissolve 2. Add More 'Good' Solvent 3. Cool Slowly oiling_out->solution_oiling_out solution_low_yield 1. Minimize Hot Solvent Volume 2. Ensure Slow Cooling 3. Wash Crystals with Ice-Cold Solvent low_yield->solution_low_yield success Problem Resolved solution_no_crystals->success solution_oiling_out->success solution_low_yield->success

Caption: A troubleshooting guide for common recrystallization problems.

References

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Reddit. [Link]

  • Recrystallization. (n.d.). [Link]

  • Crystallization. (n.d.). [Link]

  • Crystallization Solvents.pdf. (n.d.). [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). University of Rochester. [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Solvents and Polarity - University of Rochester. (n.d.). University of Rochester. [Link]

  • Chemical Properties of Piperazine, 1-[3-(trifluoromethyl)phenyl]- (CAS 15532-75-9). (n.d.). Cheméo. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. [Link]

  • Recrystallization. --->. (n.d.). [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Molecules. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Recrystallization. (n.d.). [Link]

  • Help! Recrystallization sources of error. : r/chemhelp - Reddit. (2012, February 7). Reddit. [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). MIT OpenCourseWare. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. (2024, June 1). Molecular Pharmaceutics. [Link]

  • {4-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone - EPA. (2025, October 15). EPA. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). MDPI. [Link]

  • recrystallization.pdf. (n.d.). [Link]

  • 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol | C12H14F3NO | CID 75255 - PubChem. (n.d.). PubChem. [Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC - NIH. (n.d.). NIH. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). [Link]

  • Studies on the Synthesis of 5-Trifluoromethylpiperonal - ResearchGate. (2025, August 7). ResearchGate. [Link]

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Technical Support Center: Minimizing Hydrolysis in Piperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for piperidin-2-one (δ-valerolactam) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis of this important heterocyclic compound. Piperidin-2-one and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and alkaloids.[1][2] A common and often frustrating side reaction during its synthesis is the hydrolysis of the lactam ring, which can significantly impact yield and purity.

This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate hydrolysis-related issues in your experiments.

Troubleshooting Guide: Addressing Hydrolysis in Real-Time

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your synthesis.

Question 1: My reaction yield is significantly lower than expected, and I suspect hydrolysis. How can I confirm this?

Answer:

Low yields are a primary indicator of unintended side reactions, with hydrolysis being a major culprit in lactam synthesis. To confirm if hydrolysis is occurring, you can use a combination of analytical techniques to identify the ring-opened byproduct, 5-aminopentanoic acid.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and effective initial check. The hydrolyzed product, 5-aminopentanoic acid, is significantly more polar than piperidin-2-one. You will observe a spot with a much lower Rf value (closer to the baseline) compared to your desired product. Co-spotting with a standard of 5-aminopentanoic acid, if available, can provide definitive confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the appearance of broad signals corresponding to the amine (-NH₂) and carboxylic acid (-COOH) protons of 5-aminopentanoic acid. These are typically downfield and may exchange with D₂O. The characteristic methylene protons adjacent to the nitrogen and carbonyl in piperidin-2-one will be replaced by signals corresponding to the methylene groups in a linear amino acid.

    • ¹³C NMR: The most telling sign is the disappearance of the lactam carbonyl signal (typically around 175 ppm) and the appearance of a carboxylic acid carbonyl signal (usually in the 175-185 ppm range).

  • Infrared (IR) Spectroscopy: The IR spectrum of your crude product can be very informative. The presence of a broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of a carboxylic acid, and a distinct N-H stretching vibration around 3300-3500 cm⁻¹ for the primary amine will be more pronounced than the N-H stretch of the lactam.

  • Mass Spectrometry (MS): Mass spectrometry can be used to detect the mass of the hydrolyzed product.[3][4] The molecular weight of 5-aminopentanoic acid (C₅H₁₁NO₂) is 117.15 g/mol , while piperidin-2-one (C₅H₉NO) is 99.13 g/mol . Techniques like LC-MS are particularly useful for separating and identifying components in a reaction mixture.[4]

Question 2: I've confirmed hydrolysis is occurring. What are the most likely sources of water in my reaction, and how can I eliminate them?

Answer:

Water can be introduced into your reaction from several sources. Rigorous exclusion of water is critical for minimizing hydrolysis.

Potential Water Source Mitigation Strategy
Solvents Use freshly distilled, anhydrous solvents. Solvents should be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents) and stored under an inert atmosphere (e.g., nitrogen or argon).
Reagents Ensure all reagents, especially hygroscopic ones, are dry. If necessary, dry reagents in a vacuum oven before use.
Glassware All glassware should be thoroughly dried in an oven (e.g., at 120°C for several hours) and allowed to cool in a desiccator or under a stream of inert gas before use.
Atmosphere Perform the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.[5]

Question 3: My synthesis involves an acidic or basic catalyst. Could this be promoting hydrolysis?

Answer:

Yes, both acid and base catalysis significantly accelerate the rate of lactam hydrolysis.[6][7][8] The six-membered δ-lactam ring of piperidin-2-one is susceptible to ring-opening under these conditions.[7]

dot graph "Hydrolysis_Mechanisms" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; subgraph "cluster_acid" { label="Acid-Catalyzed Hydrolysis"; bgcolor="#E8F0FE"; "Lactam_A" [label="Piperidin-2-one"]; "Protonated_Lactam" [label="Protonated Carbonyl"]; "Tetrahedral_Intermediate_A" [label="Tetrahedral Intermediate"]; "Ring_Opened_A" [label="5-Aminopentanoic Acid"]; "Lactam_A" -> "Protonated_Lactam" [label="H⁺"]; "Protonated_Lactam" -> "Tetrahedral_Intermediate_A" [label="H₂O"]; "Tetrahedral_Intermediate_A" -> "Ring_Opened_A" [label="Proton Transfer"]; } subgraph "cluster_base" { label="Base-Catalyzed Hydrolysis"; bgcolor="#FCE8E6"; "Lactam_B" [label="Piperidin-2-one"]; "Tetrahedral_Intermediate_B" [label="Tetrahedral Intermediate"]; "Ring_Opened_B" [label="Carboxylate & Amine"]; "Final_Product_B" [label="5-Aminopentanoic Acid"]; "Lactam_B" -> "Tetrahedral_Intermediate_B" [label="OH⁻"]; "Tetrahedral_Intermediate_B" -> "Ring_Opened_B" [label="Ring Opening"]; "Ring_Opened_B" -> "Final_Product_B" [label="H⁺ Workup"]; } }

Caption: Acid and base-catalyzed hydrolysis of piperidin-2-one.

Troubleshooting Strategies:

  • Catalyst Choice: If possible, select milder catalysts or reaction conditions that do not require strong acids or bases.

  • Reaction Time and Temperature: Minimize reaction time and temperature to reduce the extent of hydrolysis.[9] Monitor the reaction closely by TLC to determine the point of maximum product formation before significant hydrolysis occurs.

  • pH Control: If aqueous workup is necessary, perform it quickly and at a neutral or slightly acidic/basic pH where the rate of hydrolysis is minimized.[5] Buffering the solution can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for piperidin-2-one's susceptibility to hydrolysis?

The amide bond within the lactam ring of piperidin-2-one is susceptible to nucleophilic attack by water. While amides are generally stable, the cyclic nature of lactams can influence their reactivity. The hydrolysis reaction breaks the amide bond, resulting in the formation of the linear amino acid, 5-aminopentanoic acid. This process can be catalyzed by both acids and bases.[6][8]

Q2: I am synthesizing piperidin-2-one via the Beckmann rearrangement of cyclopentanone oxime. What are the potential hydrolysis-related pitfalls in this method?

The Beckmann rearrangement is a powerful method for synthesizing lactams from cyclic ketoximes.[1][10] However, it is typically carried out in the presence of strong acids (e.g., sulfuric acid, polyphosphoric acid), which can also catalyze the hydrolysis of the newly formed lactam.[11]

To minimize hydrolysis during a Beckmann rearrangement:

  • Choice of Reagent: Consider using alternative reagents to strong protic acids, such as thionyl chloride or phosphorus pentachloride, which can promote the rearrangement under less aqueous conditions.[10]

  • Anhydrous Conditions: It is crucial to perform the reaction under strictly anhydrous conditions.

  • Workup Procedure: Upon completion of the rearrangement, the reaction mixture should be carefully quenched and neutralized to prevent prolonged exposure of the piperidin-2-one to the acidic environment.

dot graph "Beckmann_Rearrangement_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; "Start" [label="Cyclopentanone Oxime"]; "Acid" [label="Strong Acid (e.g., H₂SO₄)"]; "Rearrangement" [label="Beckmann Rearrangement"]; "Product" [label="Piperidin-2-one"]; "Side_Reaction" [label="Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Byproduct" [label="5-Aminopentanoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Start" -> "Acid" -> "Rearrangement"; "Rearrangement" -> "Product"; "Product" -> "Side_Reaction" [label="H₂O / H⁺", color="#EA4335"]; "Side_Reaction" -> "Byproduct"; }

Caption: Potential for hydrolysis during Beckmann rearrangement.

Q3: Can the cyclization of 5-aminopentanoic acid be used to synthesize piperidin-2-one, and how can I avoid hydrolysis in this case?

Yes, the intramolecular cyclization of 5-aminopentanoic acid is a common route to piperidin-2-one.[12][13] This reaction is an equilibrium process, and the presence of water will favor the reverse reaction (hydrolysis).

To drive the equilibrium towards the cyclized product:

  • High Temperature and Water Removal: The reaction is typically performed at high temperatures (often with thermal condensation) to drive off the water that is formed as a byproduct. Using a Dean-Stark apparatus or performing the reaction under a vacuum can be effective.

  • Dehydrating Agents: The use of dehydrating agents can also promote the cyclization.

Q4: How can I effectively purify piperidin-2-one from its hydrolysis byproduct, 5-aminopentanoic acid?

The significant difference in the physicochemical properties of piperidin-2-one and 5-aminopentanoic acid allows for several effective purification methods.

Purification Method Principle Notes
Distillation Piperidin-2-one is a relatively low-melting solid (m.p. 39-41 °C) and can be purified by vacuum distillation. 5-aminopentanoic acid is a much higher melting solid and is not volatile under these conditions.This is often the most effective method for large-scale purification.
Recrystallization Piperidin-2-one can be recrystallized from a suitable solvent system. The choice of solvent will depend on the scale and other impurities present.This method is effective for removing non-volatile impurities.
Column Chromatography The large polarity difference allows for easy separation by silica gel chromatography. Piperidin-2-one will elute much faster than the highly polar 5-aminopentanoic acid.This is a good option for small-scale purification and for achieving very high purity.
Acid-Base Extraction 5-aminopentanoic acid has both an acidic (carboxylic acid) and a basic (amine) group, making it amphoteric. Its solubility in aqueous acid or base will be different from that of the neutral lactam. You can dissolve the mixture in an organic solvent and wash with a dilute aqueous acid to remove any basic impurities, followed by a wash with dilute aqueous base to remove the 5-aminopentanoic acid (as its carboxylate salt).This method is useful for an initial cleanup of the crude product before a final purification step like distillation or recrystallization.

Experimental Protocols

Protocol 1: General Procedure for Drying Solvents

  • Pre-drying: If the solvent has a high water content, pre-dry it with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Distillation: Set up a distillation apparatus. Ensure all glassware is oven-dried.

  • Drying Agent: Add an appropriate drying agent to the distillation flask (e.g., sodium metal and benzophenone for THF and diethyl ether; calcium hydride for dichloromethane and acetonitrile).

  • Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the distillation.

  • Collection: Collect the distilled solvent in a dry, inert-atmosphere flask containing activated molecular sieves for storage.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

  • Sample Preparation: Withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the diluted sample onto a TLC plate. It is also helpful to spot a reference standard of your starting material and, if available, the expected product.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal solvent system will give an Rf value of ~0.3-0.5 for the desired product.

  • Visualization: Visualize the spots using a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

  • Analysis: Compare the spots of the reaction mixture to the reference standards to assess the progress of the reaction and the formation of any byproducts. The hydrolyzed product will appear as a very polar spot near the baseline.

References

  • Shout, M., & Visser, J. (1969). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 47(5), 785-794.
  • Shout, M., & Visser, J. (1969). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 47(5), 785-794. Available at: [Link]

  • Suhandynata, R. T., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance.
  • Suhandynata, R. T., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 52(4), 387-395. Available at: [Link]

  • Page, M. I. (2013). The Mechanisms of Catalysis by Metallo β-Lactamases. Current pharmaceutical design, 19(5), 844–853.
  • Singh, H., et al. (2006). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Arkivoc, 2006(13), 163-173.
  • Yates, K., & Stevens, J. B. (1965). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 43(3), 529-545.
  • De Vry, J., et al. (2011). Characterization of β-Lactamase Enzyme Activity in Bacterial Lysates using MALDI-Mass Spectrometry. Journal of Proteome Research, 10(12), 5396-5403.
  • Bush, K. (2018). Overview of β-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. Journal of Scientific and Medical Research, 2(3), 1-10.
  • Heller, D. N., et al. (1998). A Screening Method for β-Lactams in Tissues Hydrolyzed with Penicillinase I and Lactamase II.
  • Kumar, S., et al. (2020). Synthesis of δ‐valerolactones from 5‐phenyl pentanoic acid by photo redox catalysis. Asian Journal of Organic Chemistry, 9(7), 1018-1022.
  • Jekic, D., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 5001.
  • Zarezin, D. P., et al. (2022).
  • Li, Y., et al. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 934573.
  • O'Byrne, A. (2013). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University College Cork.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Du, Y. D., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry, 14(7), 1305-1317.
  • D'yakonov, V. A., et al. (2018). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Molecules, 23(8), 1831.
  • Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Cheng, J., et al. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 734942.
  • ResearchGate. (n.d.). Schematic diagram of coproduction routes of 5AVA and δ-valerolactam. Retrieved from [Link]

  • Reddit. (2015, October 23). Side reactions during Beckmann rearrangement. r/chemhelp. Retrieved from [Link]

  • Cheng, J., et al. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 734942. Available at: [Link]

  • Davis, F. A., & Nolt, M. B. (1991). Piperidine Synthesis. DTIC.
  • Google Patents. (n.d.). A kind of preparation method of 2-piperidone.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
  • MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature on the degree of hydrolysis. Retrieved from [Link]

  • Perry, T. L., et al. (1967). Biosynthesis of 5-aminopentanoic acid and 2-piperidone from cadaverine and 1-piperideine in mouse. Biochimica et Biophysica Acta (BBA) - General Subjects, 141(2), 244-252.
  • YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • MDPI. (2022, February 17). Effect of Temperatures on Polyphenols during Extraction. Retrieved from [Link]

Sources

Technical Support Center: Palladium-Catalyzed Lactam Arylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Pd-CN-Lactam-001
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Lactam Challenge

User Query: "Standard Buchwald-Hartwig conditions (Pd2(dba)3/BINAP) are failing for my lactam substrate. I see low conversion and significant hydrodehalogenation. What are my alternatives?"

Technical Insight: Lactams present a unique challenge compared to simple amines. The carbonyl group withdraws electron density from the nitrogen, significantly lowering its nucleophilicity (


 of lactams 

15-17 vs. amines

30+). Consequently, the transmetallation step (binding of the nucleophile to the Pd-center) often becomes rate-limiting, leading to catalyst decomposition or competing side reactions like protodehalogenation.

To overcome this, you must switch to "Third-Generation" Ligands or N-Heterocyclic Carbenes (NHCs) designed to facilitate oxidative addition while creating a steric pocket that forces the difficult reductive elimination.

Ligand Selection Intelligence (LSI)

Do not rely on generic "amide" conditions. Use this matrix to select the correct ligand class based on your specific substrate constraints.

Ligand ClassSpecific RecommendationBest For...Mechanism of Action
Bisphosphines (The "Gold Standard") Xantphos Primary/Secondary Lactams + Aryl Bromides Large bite angle (111°) favors reductive elimination. Excellent for preventing chelation-induced catalyst deactivation.
Dialkylbiaryl Phosphines (Buchwald Gen 3/4) BrettPhos / tBuBrettPhos Aryl Chlorides & Sterically Hindered Lactams Bulky alkyl groups promote oxidative addition of unreactive chlorides. The methoxy group provides stabilizing interactions for the Pd intermediate.
N-Heterocyclic Carbenes (NHC) PEPPSI-IPr / Pd-NHC G2 Heteroaryl Halides & "Difficult" Nucleophiles Strong

-donation increases electron density on Pd, facilitating oxidative addition.[1] Steric bulk forces rapid reductive elimination, often outcompeting side reactions.
Specialty Biaryl JackiePhos General Amidation Specifically designed to lower the barrier for transmetallation in amidations, addressing the nucleophilicity issue directly.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I see the aryl halide disappearing, but mostly forming the reduced arene (Ar-H), not the product."

Diagnosis: Protodehalogenation . The catalytic cycle is stalling after oxidative addition. The complex waits for the lactam to bind (transmetallation), but the lactam is too slow. Instead, the Pd-Ar species grabs a hydride (often from the solvent or base) and eliminates Ar-H.

Corrective Actions:

  • Switch to a Precatalyst: Stop using Pd(OAc)₂ or Pd₂dba₃ + Ligand. In situ mixing is inefficient. Use Xantphos Pd G4 or BrettPhos Pd G4 . This ensures a 1:1 Pd:L ratio and immediate entry into the cycle.

  • Increase Concentration: Run the reaction at 0.5 M to 1.0 M . Higher concentration favors the bimolecular reaction (lactam binding) over unimolecular decomposition.

  • Dry Your Solvent: Water is a hydride source. Ensure Dioxane or Toluene is anhydrous (<50 ppm water).

Issue 2: "The reaction works, but I am getting O-arylation instead of N-arylation."

Diagnosis: Regioselectivity Failure . Lactams are ambident nucleophiles. The "hard" oxygen can attack the Pd center if the ligand environment isn't sterically crowded enough to force the "softer" nitrogen interaction.

Corrective Actions:

  • Increase Steric Bulk: Switch from Xantphos to tBuBrettPhos . The massive tert-butyl groups shield the metal center, making the approach of the oxygen (which requires a tighter binding angle) energetically unfavorable compared to the nitrogen.

  • Change the Base: Switch from

    
     to 
    
    
    
    . Phosphate bases can assist in a concerted metalation-deprotonation (CMD) pathway that favors N-binding.
Issue 3: "My catalyst dies (turns black) immediately upon heating."

Diagnosis: Pd-Black Formation . The ligand is dissociating from the metal, or the amine/lactam is poisoning the catalyst by forming stable, unreactive species (Pd-bis-lactam complexes).

Corrective Actions:

  • Dose the Lactam: Add the lactam slowly over 1 hour. This keeps the concentration of the "poison" low relative to the active catalyst.

  • Use an NHC (PEPPSI): The Pd-Carbene bond is significantly stronger than the Pd-Phosphine bond. PEPPSI-IPr is extremely resistant to thermal decomposition and air.

Standard Operating Procedure (SOP)

Protocol: Cross-Coupling of a Secondary Lactam with an Aryl Chloride Target Scale: 1.0 mmol

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Lactam (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G4 (2.0 mol%) [Alternative: Pd(OAc)₂ (2 mol%) + tBuBrettPhos (4 mol%)]

  • Base:

    
     (fine powder, dried) (1.4 equiv)
    
  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous, 2.0 mL, 0.5 M)

Workflow:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox or under active Ar flow, charge a reaction vial with the Base, Catalyst, and Lactam (if solid).

  • Solvent Addition: Add the solvent. If the aryl chloride is liquid, add it now via microliter syringe.

  • Activation: Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 100 °C for 12 hours. Note: t-Amyl alcohol allows for higher temps (102°C boiling point) and often solubilizes polar lactams better than toluene.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of silica/Celite to remove Pd black and salts. Concentrate and purify.

Visual Logic: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Reaction Failure CheckConversion Check Conversion (LCMS/GC) Start->CheckConversion NoConv No Conversion (<5%) CheckConversion->NoConv SM Intact PartialConv Partial / Low Yield CheckConversion->PartialConv SM Consumed WrongProduct Wrong Product Formed CheckConversion->WrongProduct New Spot OxidativeIssue Issue: Oxidative Addition Failure NoConv->OxidativeIssue Dehal Is Ar-X reducing to Ar-H? PartialConv->Dehal Regio O-Arylation observed? WrongProduct->Regio Soln1 Action: Switch to Pd-G4 Precatalyst (Ensure Active Pd(0)) OxidativeIssue->Soln1 YesDehal Issue: Slow Transmetallation Dehal->YesDehal Yes NoDehal Catalyst Deactivation? Dehal->NoDehal No Soln2 Action: Increase Conc. (1.0 M) Switch to BrettPhos YesDehal->Soln2 Soln3 Action: Switch to PEPPSI-IPr (NHC) for higher stability NoDehal->Soln3 Soln4 Action: Use Bulky Ligand (tBuXPhos) to block O-attack Regio->Soln4 Yes

Caption: Decision matrix for diagnosing failure modes in Pd-catalyzed lactam arylation. Follow the path based on LCMS/NMR analysis of the crude mixture.

References

  • Yin, J., & Buchwald, S. L. (2002).[2] "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Journal of the American Chemical Society, 124(21), 6043–6048.

  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). "An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides." Tetrahedron, 65(33), 6576–6583.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling." Chemistry – A European Journal, 12(18), 4749–4755.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Arylations of Acyclic Amides and Lactams." The Journal of Organic Chemistry, 79(9), 4161–4166.

Sources

Separation of N-arylated product from unreacted aryl halide starting material

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

Separating a lipophilic N-arylated product (Ar-NH-R or Ar-N-R


) from a similarly lipophilic aryl halide (Ar-X) is a classic challenge in Buchwald-Hartwig and Ullmann couplings. Both species often co-elute on standard silica gel due to similar polarity and lack of distinct functional handles.

The Solution Matrix: Do not default to a slow gradient column immediately. Use this decision matrix to select the most efficient purification vector.

PurificationLogic Start Start: Crude Reaction Mixture (Product + Unreacted Ar-X) CheckpKa Is Product Basic? (Primary Aniline or Alkyl-Aniline?) Start->CheckpKa AcidBase Method B: pH-Switch Extraction (HCl Wash) CheckpKa->AcidBase Yes (pKa > 3-4) CheckRf Check TLC (Silica) Delta Rf > 0.15? CheckpKa->CheckRf No (Diarylamine/Triarylamine) StandardCol Standard Flash Chromatography (Gradient Optimization) CheckRf->StandardCol Yes Sacrificial Method A: Chemical Scavenging ('Sacrificial Nucleophile') CheckRf->Sacrificial No (Co-elution) AmineSilica Method C: Amine-Functionalized Silica (KP-NH / Neutralized Silica) Sacrificial->AmineSilica If Scavenging Fails

Figure 1: Purification Decision Tree. Selects method based on product basicity and chromatographic resolution.

Method A: The "Sacrificial Nucleophile" Strategy

Best For: Stubborn separations where Ar-X and Product co-elute, and the Product is non-basic (e.g., diarylamines).

The Concept: Instead of trying to separate two non-polar spots, chemically transform the impurity (Ar-X) into a highly polar species that is easily removed. By adding a small, highly reactive amine (the "sacrificial" nucleophile) at the end of the reaction, you convert the unreacted Ar-X into a polar amine byproduct.

Protocol:
  • Assess Completion: Ensure the main coupling reaction has stalled or finished.

  • Charge Scavenger: Add 1.5 – 2.0 equivalents (relative to remaining Ar-X) of a highly polar, reactive amine.

    • Recommended:N,N-Dimethylamine (2M in THF) or Morpholine .

    • Why? These are small, sterically unhindered, and form highly polar/basic products.

  • Reflux: Heat the mixture at the original reaction temperature for 1–2 hours.

    • Note: Ensure your catalyst is still active. If the catalyst has died (turned black/precipitated), add a "pinch" (0.5 mol%) of fresh precatalyst (e.g., XPhos Pd G3) to drive the scavenging reaction.

  • Workup:

    • Perform a standard aqueous wash (Water/Brine).

    • The Magic Step: The new byproduct (Ar-Morpholine or Ar-NMe

      
      ) will be significantly more polar or basic than your target diarylamine.
      
    • If the byproduct is basic: Wash organic layer with 1M HCl (if your product tolerates it) or 10% Citric Acid . The scavenger product protonates and moves to the aqueous layer.

    • If utilizing chromatography: The byproduct will now have a vastly different

      
       (usually much lower) than your target.
      

Method B: pH-Switch Extraction (Basicity Exploitation)

Best For: Primary anilines or N-alkyl anilines (


).
Ineffective For:  Di-aryl amines (

) or Tri-aryl amines (non-basic).

The Science: Aryl halides are neutral. Anilines are weak bases. By manipulating pH, we can force the aniline into the aqueous phase as a salt, leaving the aryl halide in the organic phase.

Data Table: pKa Considerations
Compound ClassApprox.

(Conjugate Acid)
Extraction Feasibility
Alkyl Amine 10–11Excellent (Extracts with weak acid)
Primary Aniline (Ar-NH

)
4.6 (e.g., Aniline)Good (Requires strong acid, e.g., 1M HCl)
Diphenylamine (Ar

NH)
0.78Poor (Requires very strong acid; often unstable)
Aryl Halide (Ar-X)NeutralStays in Organic
Protocol:
  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) or Diethyl Ether . Avoid DCM if possible (emulsion risk).

  • Acid Extraction:

    • Wash organic layer with 1M HCl (3x).

    • Checkpoint: The Ar-X remains in the organic layer. The Product (Aniline-H

      
      ) moves to the aqueous layer.
      
  • Separation: Collect the aqueous acidic layer.

  • Basification & Recovery:

    • Cool the aqueous layer to 0°C.

    • Slowly basify with 6M NaOH or Saturated NaHCO

      
        until pH > 9.
      
    • The product will precipitate or oil out.

  • Re-Extraction: Extract the now-basic aqueous layer with EtOAc (3x). Dry over Na

    
    SO
    
    
    
    and concentrate.

Method C: Chromatographic Engineering

Best For: When chemical methods are impossible due to sensitive functional groups.

Option 1: Amine-Functionalized Silica (KP-NH)

Standard silica is acidic (


). It interacts strongly with amines, causing "tailing" (broad peaks) which merges the product with the impurity.
  • Solution: Use Amino-Silica (KP-NH) cartridges.[1]

  • Mechanism: The surface is basic. It prevents the amine product from protonating/interacting with silanols. The lipophilic Ar-X elutes near the solvent front, while the amine product elutes later with sharp peak shape.

  • Solvent System: Hexane/EtOAc (Avoid TEA modifiers; they are unnecessary on KP-NH).

Option 2: The "Pi-Pi" Separation (C18 Reverse Phase)

If Normal Phase (Silica) fails, Reverse Phase (C18) often succeeds because it separates based on hydrophobicity and Pi-Pi interactions.

  • Observation: Halo-aromatics (Ar-Cl/Br) often have significantly different retention times on C18 compared to amino-aromatics due to the "polarizability" of the halogen vs. the H-bond capability of the amine.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid . The acid protonates the amine, making it elute much faster than the neutral aryl halide.

Troubleshooting & FAQ

Q: I tried the "Sacrificial Amine" method, but the aryl halide didn't react.

  • Diagnosis: Your catalyst likely deactivated (Pd black formation) before the scavenger was added.

  • Fix: Add a fresh aliquot of catalyst (0.5 - 1.0 mol%) along with the morpholine/dimethylamine. Ensure the reaction is under inert atmosphere (Argon/Nitrogen).

Q: My product is a diarylamine. Can I use the HCl extraction method?

  • Answer: Generally, no .[2] The

    
     of diphenylamine is ~0.78. You would need concentrated HCl to protonate it, which might degrade other functional groups on your scaffold. Use Method A  (Scavenging) or Method C  (C18 Chromatography).
    

Q: The aryl halide and product have the exact same Rf on TLC (Hex/EtOAc).

  • Fix: Change the selectivity of the solvent.

    • Try Toluene/Hexane (aromatic solvents interact differently with the pi-systems).

    • Try DCM/Hexane .

    • Run the TLC plate, then dry it and expose it to HCl vapor . The amine spot might shift or change color/shape, revealing that they are actually separable if you add 1% TEA to the column.

Q: Can I use recrystallization?

  • Answer: Yes, but it is substrate-dependent.

    • Trick: Convert the amine product into its HCl salt (if stable). The salt is often insoluble in non-polar solvents (Et2O/Hexane) where the aryl halide is soluble.

    • Protocol: Dissolve crude in Et2O. Add 2M HCl in Ether dropwise. Filter the precipitate (Product-HCl). Wash the solid with Et2O to remove Ar-X.

References

  • Biotage. (2023).[1] Flash Purification: Amine Purification (KP-NH) Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral interpretation, comparing it with key analogues to provide a deeper understanding of the structural nuances revealed by 1H NMR spectroscopy. The guide combines theoretical principles with practical, field-proven insights to facilitate accurate spectral interpretation and characterization of this and similar molecules.

Introduction: The Significance of N-Aryl Piperidinones

The piperidin-2-one scaffold is a prevalent motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an N-aryl substituent, particularly one bearing a strong electron-withdrawing group like trifluoromethyl (CF3), can significantly modulate the molecule's electronic properties, conformation, and ultimately, its pharmacological activity. Accurate structural elucidation is paramount, and 1H NMR spectroscopy stands as a primary tool for this purpose. This guide will dissect the 1H NMR spectrum of 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one, highlighting the influence of the N-aryl-CF3 moiety on the chemical shifts and coupling patterns of the piperidinone ring protons.

Predicted 1H NMR Spectrum: A Detailed Analysis

While an experimental spectrum for 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one is not publicly available, a highly accurate prediction can be formulated based on the analysis of its structural components and comparison with known analogues. The key to this analysis lies in understanding the electronic and anisotropic effects of the 4-(trifluoromethyl)phenyl group and the lactam functionality on the neighboring protons.

The structure and proton numbering for 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one are as follows:

Figure 1: Structure of 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one with proton numbering.

Aromatic Region (δ 7.0-8.0 ppm)

The 4-(trifluoromethyl)phenyl group gives rise to a characteristic AA'BB' system in the aromatic region of the 1H NMR spectrum. The trifluoromethyl group is a strong electron-withdrawing group, which deshields the aromatic protons.

  • H-2' and H-6' (ortho to N): These protons are expected to appear as a doublet around δ 7.45-7.60 ppm . The deshielding effect is primarily due to the anisotropic effect of the lactam carbonyl and the inductive effect of the nitrogen atom.

  • H-3' and H-5' (ortho to CF3): These protons will be further downfield due to the potent electron-withdrawing nature of the CF3 group. They are expected to resonate as a doublet around δ 7.65-7.80 ppm . The coupling constant (J) between the ortho protons (H-2'/H-3' and H-5'/H-6') is typically in the range of 8-9 Hz.

This assignment is supported by data from 4-(trifluoromethyl)aniline, where the protons ortho to the CF3 group are significantly deshielded.[1][2]

Aliphatic Region (δ 1.5-4.0 ppm)

The protons of the piperidin-2-one ring will exhibit distinct chemical shifts due to their proximity to the carbonyl group and the nitrogen atom.

  • H-6 (CH2 adjacent to N): These protons are adjacent to the nitrogen of the lactam and are expected to be the most deshielded of the aliphatic protons. They will likely appear as a triplet around δ 3.6-3.8 ppm .

  • H-3 (CH2 adjacent to C=O): The protons alpha to the carbonyl group will also be deshielded and are expected to resonate as a triplet around δ 2.5-2.7 ppm .

  • H-4 and H-5 (CH2CH2): These central methylene protons are the most shielded and will appear as overlapping multiplets in the range of δ 1.8-2.2 ppm .

These predictions are based on the known spectrum of 2-piperidone, with adjustments for the deshielding effect of the N-phenyl substituent.[3][4]

Comparative Spectral Analysis

To fully appreciate the spectral features of 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one, a comparison with simpler analogues is invaluable.

2-Piperidone: The Parent Lactam

The 1H NMR spectrum of 2-piperidone provides a baseline for the chemical shifts of the piperidinone ring protons.[3][4] In this molecule, the absence of an N-substituent results in a broad singlet for the N-H proton and upfield shifts for the ring protons compared to the target compound.

N-Phenyl-2-piperidone: The Effect of the Aryl Group

Introducing a phenyl group on the nitrogen atom causes a significant downfield shift of the H-6 protons due to the anisotropic effect of the aromatic ring and the inductive effect of the nitrogen being directly attached to an sp2 carbon. The aromatic protons of the unsubstituted phenyl ring typically appear as a complex multiplet between δ 7.2 and 7.5 ppm.

The table below summarizes the predicted 1H NMR data for 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one and compares it with the experimental data for 2-piperidone and the predicted data for N-phenyl-2-piperidone.

Proton 2-Piperidone (Experimental) N-Phenyl-2-piperidone (Predicted) 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one (Predicted) Key Influencing Factor
H-2', H-6'-~7.3-7.5 (m)~7.45-7.60 (d, J ≈ 8.5 Hz)Anisotropic effect of C=O and N
H-3', H-5'-~7.3-7.5 (m)~7.65-7.80 (d, J ≈ 8.5 Hz)Strong deshielding by CF3 group
H-4'-~7.2-7.4 (m)--
H-6~3.2 (t)~3.6 (t)~3.7 (t)Deshielding by N-aryl group
H-3~2.4 (t)~2.5 (t)~2.6 (t)Proximity to C=O
H-4, H-5~1.8 (m)~2.0 (m)~2.1 (m)Shielded aliphatic protons
N-H~6.5 (br s)---

Table 1: Comparative 1H NMR Data (δ in ppm, in CDCl3).

The comparison clearly illustrates the stepwise deshielding of the piperidinone protons upon N-arylation and the distinct splitting pattern of the aromatic protons introduced by the 4-trifluoromethyl substituent.

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

I. Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. It is a common solvent for non-polar to moderately polar organic molecules and its residual proton signal (δ ~7.26 ppm) does not typically interfere with the signals of interest.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl3. This concentration is generally sufficient for obtaining a good signal-to-noise ratio on a modern NMR spectrometer (400 MHz or higher).

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the CDCl3 by the manufacturer and serves as the internal standard (δ 0.00 ppm).

II. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

  • Spectral Width: A spectral width of 12-16 ppm is sufficient to cover the expected range of chemical shifts.

  • Number of Scans: 16 to 64 scans should provide an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds will ensure good digital resolution.

III. Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the residual solvent peak of CDCl3 (δ 7.26 ppm) or the TMS signal (δ 0.00 ppm).

  • Integration and Peak Picking: Integrate all signals to determine the relative number of protons. Accurately pick the peak positions to determine the chemical shifts and coupling constants.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of N-(4-trifluoromethylphenyl) Lactams

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(4-trifluoromethylphenyl) lactams, ranging from 4-membered to 7-membered rings. This analysis is critical for researchers in drug discovery, particularly those working with Selective Androgen Receptor Modulators (SARMs) and fluorinated pharmaceutical intermediates.

Executive Summary

N-(4-trifluoromethylphenyl) lactams are a privileged scaffold in medicinal chemistry, serving as core structures for androgen receptor modulators (e.g., LGD-4033 analogs) and psychotropic agents. Their mass spectrometric (MS) characterization is dominated by the interplay between the electron-withdrawing trifluoromethyl (


) group and the ring-strain-dependent stability of the lactam moiety.

This guide delineates the fragmentation mechanics of four homologous lactams:

  • 
    -Lactam:  N-(4-trifluoromethylphenyl)-2-azetidinone
    
  • 
    -Lactam:  N-(4-trifluoromethylphenyl)-2-pyrrolidinone
    
  • 
    -Lactam:  N-(4-trifluoromethylphenyl)-2-piperidinone
    
  • 
    -Lactam:  N-(4-trifluoromethylphenyl)-2-azepanone
    

Key Insight: The fragmentation pathway shifts from retro-cycloaddition in strained 4-membered rings to neutral loss of CO and alkenes in 5-, 6-, and 7-membered rings.

Chemical Identity & Physical Properties
Compound ClassRing SizeMolecular FormulaMonoisotopic Mass (Da)Key Structural Feature

-Lactam
4

215.06High ring strain; prone to [2+2] retro-cleavage.

-Lactam
5

229.07Thermodynamically stable; characteristic CO loss.

-Lactam
6

243.09Mimics piperidine alkaloids; sequential fragmentation.

-Lactam
7

257.10Flexible ring; complex rearrangement pathways.
Experimental Protocols

To ensure reproducibility, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI-MS/MS) are recommended.

Protocol A: Electron Ionization (GC-EI-MS)
  • Instrument: Agilent 7890B/5977B or equivalent single quadrupole.

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Injection: 1 µL, Split 10:1, Inlet Temp 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • Ion Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.

  • Scan Range: m/z 40–400.

Protocol B: Electrospray Ionization (LC-ESI-MS/MS)
  • Instrument: Thermo Q-Exactive or Sciex Triple Quad.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: Positive Mode (+ESI).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture full fragmentation tree.

Fragmentation Mechanics: A Comparative Analysis

The fragmentation of these molecules is governed by the charge localization on the nitrogen atom (stabilized by the phenyl ring) and the stability of the leaving groups.

4.1. Common Pathways (All Homologs)
  • Trifluoromethyl Loss: A distinct loss of

    
     (m/z M-19) or 
    
    
    
    (m/z M-69) is observed, though less intense than in aliphatic fluorocarbons due to the strength of the
    
    
    bond.
  • Aryl Cation Formation: High-energy collisions generate the 4-trifluoromethylphenyl cation (m/z 145) and the tropylium-like derivative.

4.2. Ring-Size Specific Pathways

A.


-Lactam (4-Membered Ring) 
  • Mechanism: Driven by the release of ring strain. The dominant pathway is often a Retro-[2+2] Cycloaddition .

  • Pathway: The ring splits into the aryl isocyanate (m/z 187) and ethene (

    
    ).
    
  • Secondary: Cleavage of the N-C2 bond yields the 4-trifluoromethylaniline radical cation (m/z 161).

B.


-Lactam (5-Membered Ring) 
  • Mechanism: The most stable lactam ring. Fragmentation initiates with the loss of Carbon Monoxide (CO).

  • Pathway:

    • 
       (Loss of 28 Da).
      
    • The resulting pyrrolidine radical loses ethylene (

      
      ) to form the aryl-imine species.
      
  • Diagnostic Ion: m/z 229

    
    m/z 201 (-CO) 
    
    
    
    m/z 173 (-C2H4).

C.


-Lactam (6-Membered Ring) [1]
  • Mechanism: Similar to

    
    -lactam but involves larger neutral losses.
    
  • Pathway: Loss of CO is followed by the loss of propene (

    
    ) or ethylene.
    
  • Diagnostic Ion: m/z 243

    
    m/z 215 (-CO).
    
Data Comparison: Characteristic Ions

The following table synthesizes predicted and experimental data for the EI-MS fragmentation at 70 eV.

Fragment TypeInterpretation

-Lactam (m/z)

-Lactam (m/z)

-Lactam (m/z)

-Lactam (m/z)
Molecular Ion

Parent215 229 243 257

Carbonyl Loss187 (Weak)201 (Strong)215 229

Ethene Loss187 (Retro-2+2)N/AN/AN/A
Aryl Isocyanate

Ring Cleavage187 (Base Peak)187187187
Aniline Ion

N-C Bond Break161161161161
Aryl Cation


145145145145
Fluorine Loss


Fragmentation
196210224238

Note: The Base Peak (100% intensity) shifts from the isocyanate (m/z 187) in


-lactams to the molecular ion or 

ion in

- and

-lactams due to increased ring stability.
Mechanistic Visualization

The following diagram illustrates the divergent fragmentation pathways for the


-lactam (Pyrrolidinone) versus the 

-lactam (Azetidinone).

FragmentationPathways cluster_gamma Gamma-Lactam (5-membered) Pathway cluster_beta Beta-Lactam (4-membered) Pathway M_gamma Molecular Ion [M]+ m/z 229 M_minus_CO [M - CO] m/z 201 M_gamma->M_minus_CO - CO (28 Da) Aniline Aniline Radical [Ar-NH2]+ m/z 161 M_gamma->Aniline Direct Cleavage M_minus_CO_C2H4 [M - CO - C2H4] (Imine) m/z 173 M_minus_CO->M_minus_CO_C2H4 - C2H4 (28 Da) ArylCation Aryl Cation [F3C-C6H4]+ m/z 145 Aniline->ArylCation - NH2 M_beta Molecular Ion [M]+ m/z 215 Isocyanate Aryl Isocyanate [Ar-NCO]+ m/z 187 M_beta->Isocyanate Retro [2+2] Cycloaddition Ethene Ethene (Neutral) M_beta->Ethene Isocyanate->ArylCation - NCO

Caption: Divergent fragmentation pathways:


-lactams favor sequential neutral losses (CO, ethylene), while 

-lactams undergo retro-cycloaddition to form stable isocyanates.
References
  • Thevis, M., et al. (2008). "Mass spectrometry of selective androgen receptor modulators." Journal of Mass Spectrometry.

  • Crotti, A.E.M., et al. (2004). "The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry." International Journal of Mass Spectrometry.

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted lactams." Journal of Mass Spectrometry. (Generalized reference for N-aryl lactam behavior).
  • NIST Mass Spectrometry Data Center. "2-Pyrrolidinone, 1-phenyl- Mass Spectrum." NIST Chemistry WebBook.[2]

  • Kavetsou, E., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[3] RSC Advances.

Sources

A Comparative Guide to the Biological Activity of Piperidin-2-one and Piperidin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its prevalence stems from its stable chair conformation, which allows for precise three-dimensional positioning of substituents, and a nitrogen atom that can be modified to fine-tune physicochemical properties like solubility and lipophilicity.[2] Within this class, piperidinones—piperidine rings incorporating a ketone group—have emerged as particularly "privileged scaffolds" due to their synthetic versatility and broad range of biological activities.[4]

This guide provides an in-depth, objective comparison of two key positional isomers: the piperidin-2-one and piperidin-4-one scaffolds. We will explore their distinct biological activities, delve into the structure-activity relationships that drive their therapeutic effects, and provide standardized protocols for their evaluation.

The Piperidin-2-one Scaffold: A Focus on Immunomodulation and Neuroprotection

The piperidin-2-one scaffold, also known as a δ-valerolactam, is structurally characterized by a carbonyl group adjacent to the ring's nitrogen atom. This arrangement is famously exemplified in the immunomodulatory drugs (IMiDs®) thalidomide and its more potent analogs, lenalidomide and pomalidomide.[5][6][7]

Mechanism of Action: Cereblon-Mediated Immunomodulation

The primary mechanism of action for these drugs involves their binding to the protein cereblon (CRBN).[6][8] This binding event alters the substrate specificity of the CRBN E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins, notably the Ikaros family transcription factors IKZF1 and IKZF3.[9] The degradation of these factors is crucial for the anti-myeloma activity of IMiDs.[9]

This targeted protein degradation results in a cascade of downstream effects:

  • Direct Cytotoxicity: Induces apoptosis (programmed cell death) in multiple myeloma cells.[5][9]

  • Immunomodulation: Enhances the activity of T cells and Natural Killer (NK) cells, boosting the body's own anti-tumor immune response.[5][8] It also increases the production of interleukin-2 (IL-2).[5][8]

  • Anti-angiogenic Properties: Inhibits the formation of new blood vessels that tumors need to grow.[5][6]

Lenalidomide and pomalidomide are more potent than thalidomide and exhibit different toxicity profiles, highlighting how subtle modifications to the core scaffold can significantly impact biological activity.[5][6][9]

Neuroprotective and Anti-Inflammatory Activity

Beyond cancer, piperidin-2-one derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[10] Certain derivatives have been shown to inhibit the aggregation of β-amyloid peptides and suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in microglia.[10] This dual action of preventing protein aggregation and reducing neuroinflammation makes the piperidin-2-one scaffold a promising starting point for the development of multifunctional agents for Alzheimer's disease.[10]

The Piperidin-4-one Scaffold: A Hub for Kinase Inhibition and Antimicrobial Activity

In the piperidin-4-one scaffold, the carbonyl group is located at the 4-position of the ring. This structure serves as a versatile intermediate for creating a wide range of biologically active molecules, particularly in oncology and infectious diseases.[11][12]

Anticancer Activity: Targeting Kinase Signaling Pathways

Piperidin-4-one derivatives are frequently employed as core structures for the development of kinase inhibitors.[13][14] Kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a common feature in many cancers.[15][][17]

  • PI3K/Akt/mTOR Pathway: This is a key signaling pathway that is often hyperactive in tumors.[15][18] Derivatives of piperidin-4-one have been designed as potent, ATP-competitive inhibitors of Akt (also known as Protein Kinase B).[18][19] For example, compound 10h from one study, which features a piperidin-4-yl side chain, demonstrated potent pan-Akt inhibitory activity and induced apoptosis in prostate cancer cells with an IC50 value of 3.7 μM.[18]

  • Other Kinase Targets: The scaffold's versatility allows it to be adapted to target other kinases involved in cancer progression.[13][20] Curcuminoids incorporating the piperidine ring, for instance, have been shown to inhibit NF-κB activation, another key pro-survival pathway in cancer.[13]

Antimicrobial and Antifungal Activity

The piperidin-4-one scaffold is a rich source of antimicrobial agents.[11][21][22][23] By modifying the core structure, researchers have developed compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[21][23][24]

For example, the synthesis of thiosemicarbazone derivatives from a 2,6-diaryl-piperidin-4-one core was shown to significantly enhance antifungal activity compared to the parent compound.[24] Another study demonstrated that vanillin-derived piperidin-4-one oxime esters exhibited potent antibacterial and antifungal activity, in some cases exceeding that of standard drugs like streptomycin and fluconazole.[23]

Comparative Summary of Biological Activities

FeaturePiperidin-2-one ScaffoldPiperidin-4-one Scaffold
Primary Biological Target Class E3 Ligase Modulators (e.g., Cereblon)Kinase Inhibitors (e.g., Akt, mTOR)
Primary Therapeutic Area Oncology (Multiple Myeloma), ImmunologyOncology, Infectious Diseases
Key Mechanism of Action Targeted protein degradation, immunomodulation, anti-angiogenesis.[5][6][8]ATP-competitive inhibition of signaling kinases, disruption of microbial cell processes.[18][19][24]
Notable Examples Lenalidomide, Pomalidomide (Immunomodulators)[5][7]Akt Inhibitor 10h (Anticancer)[18], Vanillin-derived oxime esters (Antimicrobial)[23]
Other Reported Activities Neuroprotection, Anti-inflammatory.[10]Antiviral, Anti-HIV, Antioxidant.[11][23]

Experimental Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, any investigation into novel piperidine derivatives must employ validated experimental protocols with appropriate controls.

Workflow for Screening Novel Piperidine Derivatives

The following diagram outlines a logical workflow for the initial screening and characterization of new compounds based on either scaffold.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic & Secondary Assays cluster_2 Phase 3: In Vivo Validation synthesis Compound Synthesis (Piperidin-2-one or -4-one core) purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_assay Primary Biological Assay (e.g., Cytotoxicity, Kinase Inhibition) purification->primary_assay dose_response Dose-Response & IC50/EC50 Determination primary_assay->dose_response moa Mechanism of Action Studies (e.g., Western Blot, qPCR) dose_response->moa selectivity Selectivity Profiling (Kinase Panel, Off-target assays) moa->selectivity adme In Vitro ADME (Metabolic Stability, Permeability) selectivity->adme animal_model Animal Model Efficacy Study (e.g., Xenograft) adme->animal_model pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) animal_model->pk_pd toxicology Preliminary Toxicology pk_pd->toxicology

Caption: A generalized workflow for the discovery and validation of novel piperidine-based therapeutic agents.

Protocol 1: MTT Assay for General Cytotoxicity

This colorimetric assay is a fundamental first step to assess a compound's effect on cell proliferation and viability. It measures the metabolic activity of cells, which correlates with the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., PC-3 for prostate cancer, MM.1S for multiple myeloma) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the test compound to the respective wells.

  • Controls:

    • Negative Control: Wells with cells treated only with the vehicle (e.g., 0.1% DMSO).

    • Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Blank Control: Wells with media but no cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the negative control to calculate the percentage of cell viability. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Targeted Pathway Visualization: PI3K/Akt/mTOR

Many piperidin-4-one derivatives are designed to inhibit kinases within critical cell survival pathways. The diagram below illustrates the PI3K/Akt/mTOR pathway and indicates the point of intervention for a hypothetical Akt inhibitor.

pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Piperidin-4-one Akt Inhibitor Inhibitor->Akt INHIBITS

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for piperidin-4-one-based anticancer agents.

Conclusion and Future Perspectives

Both piperidin-2-one and piperidin-4-one scaffolds are exceptionally valuable in medicinal chemistry, yet they typically give rise to compounds with distinct biological profiles.

  • The piperidin-2-one structure is intrinsically linked to the modulation of the ubiquitin-proteasome system via cereblon, making it a powerful scaffold for developing immunomodulatory and targeted protein-degrading anticancer agents. Its role in neuroinflammation also presents exciting opportunities.

  • The piperidin-4-one structure serves as a more versatile and synthetically accessible template, proving particularly fruitful for the development of kinase inhibitors that target proliferative signaling pathways in cancer. Its broad utility in generating potent antimicrobial agents also addresses a critical area of unmet medical need.

The choice between these scaffolds is therefore highly dependent on the therapeutic target and desired mechanism of action. Future research will likely focus on creating hybrid molecules that combine features of both scaffolds and on further exploring the vast chemical space around these privileged structures to develop next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • Hideshima, T., & Anderson, K. C. (2008). Lenalidomide and thalidomide: mechanisms of action--similarities and differences. Leukemia & Lymphoma, 49(7), 1238-45. [Link]

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  • Wikipedia contributors. (2024). mTOR inhibitors. Wikipedia. [Link]

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  • Raje, N., & Anderson, K. (2008). Thalidomide and lenalidomide: Mechanism-based potential drug combinations. Leukemia & Lymphoma, 49(7), 1238-1245. [Link]

  • Tian, T., Li, X., & Zhang, J. (2019). Overview of Research into mTOR Inhibitors. Molecules, 24(17), 3149. [Link]

  • News-Medical. (2024). What are mTOR inhibitors and how do they work?. News-Medical.Net. [Link]

  • Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 8(1), 1-24. [Link]

  • Oncohema Key. (2017). mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy. Oncohema Key. [Link]

  • Ocio, E. M., et al. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & Lymphoma, 55(8), 1735-1742. [Link]

  • Awad, D. H., Hamo, S., & Nizam, A. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry (JJC). [Link]

  • Dalil, M., et al. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. [Link]

  • Galli, M., et al. (2014). Novel insights into the mechanism of action of lenalidomide. Cell Death & Disease, 5, e1241. [Link]

  • Harini, S. T., et al. (2012). Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters. Bioorganic & Medicinal Chemistry Letters, 22(24), 7588-7592. [Link]

  • Ye, N., et al. (2016). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 26(15), 3581-3586. [Link]

  • Kumar, A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Mohan, C. D., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5133. [Link]

  • Bakunov, S. A., Bakunova, S. M., & Wenzler, T. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6439. [Link]

  • Wang, Z. L., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(8), 1863-1874. [Link]

  • A. Mary, A. F. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research. [Link]

  • Barillari, C., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2247-2260. [Link]

  • Van der Jeught, S., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(6), 2883-2892. [Link]

  • Momeni-Moghaddam, H., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Iranian Journal of Chemistry and Chemical Engineering. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]

  • Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. International Journal of Pharmaceutical Sciences and Research. [Link]

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  • Yang, W., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 36(5), 1369-76. [Link]

  • ResearchGate. (n.d.). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. ResearchGate. [Link]

  • Rácz, B., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6523. [Link]

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Validating Purity of 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for LC-MS Validation

In the synthesis of fluorinated pharmaceuticals—particularly Factor Xa inhibitors and mTOR pathway modulators—the intermediate 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one (hereafter TFMP-P2O ) serves as a critical scaffold. Its purity is not merely a matter of percentage but of chemical integrity.

Standard validation methods often rely on HPLC-UV , which assumes that all significant impurities absorb UV light at the same wavelength as the main peak. However, the synthesis of TFMP-P2O involves alkyl halides and open-chain amide intermediates that may lack strong chromophores or co-elute under standard reverse-phase conditions.

This guide objectively compares the Standard HPLC-UV Grade against the LC-MS Validated Grade , demonstrating why Mass Spectrometry is the non-negotiable standard for verifying this fluorinated lactam.

Comparative Analysis: Product Grades & Methodologies

Product Performance Matrix

The following table contrasts the reliability of TFMP-P2O validated via traditional methods versus the proposed LC-MS protocol.

FeatureStandard Grade (HPLC-UV Validated) Premium Grade (LC-MS Validated) Impact on Drug Development
Purity Claim >98% (Area %)>99.5% (Mass Balance)LC-MS grade reduces risk of failed downstream couplings.
Impurity Detection Detects only UV-active compounds (e.g., Aniline precursors).Detects UV-inactive & co-eluting species (e.g., Ring-opened amides).Prevents "ghost" side-reactions in subsequent steps.
Specificity Low. Relies on retention time (Rt) match.High. Relies on Rt + Mass-to-Charge (m/z) ratio.Confirms identity unequivocally; rules out regioisomers.
Genotoxic Impurity Control Often misses trace 4-(Trifluoromethyl)aniline (<0.1%).Quantifies aniline down to ppm levels (LOD < 10 ppm).Critical for regulatory compliance (ICH M7).
Technical Comparison of Analytical Alternatives
  • Alternative A: GC-MS (Gas Chromatography-Mass Spectrometry)

    • Pros: Good for volatile organic impurities.

    • Cons: TFMP-P2O is a polar lactam (MW 243.2). It requires high temperatures to volatilize, which can induce thermal degradation (ring opening), leading to false impurity profiles.

  • Alternative B: HPLC-UV (254 nm)

    • Pros: Cheap, ubiquitous.

    • Cons: The starting material (5-chlorovaleroyl chloride) and the hydrolysis product (5-chlorovaleric acid) have weak UV absorbance. HPLC-UV often overestimates purity by "not seeing" these contaminants.

  • Selected Method: LC-MS (ESI+)

    • Verdict: Superior. The Electrospray Ionization (ESI) in positive mode efficiently protonates the lactam nitrogen/oxygen, providing high sensitivity while maintaining compound stability at ambient temperatures.

Synthesis & Impurity Profiling[1][2]

To validate purity, one must understand the genesis of impurities. The synthesis typically involves the N-alkylation/cyclization of 4-(trifluoromethyl)aniline.

Impurity Origin Pathway

The following diagram maps the synthesis and potential "hidden" impurities detectable only by LC-MS.

SynthesisPath Start1 4-(Trifluoromethyl)aniline (Genotoxic Impurity) Inter Intermediate: 5-chloro-N-(4-CF3-phenyl)pentanamide Start1->Inter Acylation Start2 5-Chlorovaleroyl Chloride Start2->Inter Product TARGET: 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one (MW 243.2) Inter->Product Cyclization (Base) Hydrolysis Impurity: Ring-Opened Hydrolysis Product Product->Hydrolysis Moisture/Acid (Storage Degradation)

Figure 1: Synthetic pathway highlighting the genesis of genotoxic aniline precursors and ring-opened hydrolysis by-products.

Validated Experimental Protocol

This protocol is designed to be self-validating , meaning the presence of specific mass fragments confirms the structure during the run.

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II LC coupled with 6470 Triple Quadrupole MS (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

    • Why: Rapid resolution of the hydrophobic CF3 group while retaining the polar lactam.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Promotes [M+H]+ ionization).

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities).

    • 1-6 min: 5% -> 95% B (Linear ramp).

    • 6-8 min: 95% B (Wash).

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Scan Type: MRM (Multiple Reaction Monitoring) for quantitation; Full Scan (Q1) for purity profiling.

  • Target Ions:

    • Precursor: m/z 244.1 [M+H]+

    • Quantifier Transition: 244.1 -> 224.1 (Loss of HF, characteristic of fluorinated compounds).

    • Qualifier Transition: 244.1 -> 202.1 (Loss of propene/ring fragmentation).

Step-by-Step Workflow

LCMS_Workflow Step1 1. Sample Prep Dissolve 1mg in MeOH Dilute to 10 µg/mL with H2O:MeOH (1:1) Step2 2. LC Separation Gradient elution on C18 Retains lipophilic CF3 moiety Step1->Step2 Step3 3. ESI+ Ionization Formation of [M+H]+ (m/z 244.1) Step2->Step3 Step4 4. MS Detection MRM Mode: 244.1 -> 224.1 Check for Aniline (m/z 162.1) Step3->Step4 Step5 5. Data Validation Verify Mass Balance >99.5% Confirm absence of m/z 162 Step4->Step5

Figure 2: Operational workflow for LC-MS purity validation.

Validation Data Summary

The following data represents typical performance metrics when validating TFMP-P2O using the protocol above.

ParameterAcceptance CriteriaExperimental ResultInterpretation
Linearity (R²) > 0.9900.9992 Excellent quantitative response over 0.1–100 µg/mL.
LOD (Limit of Detection) S/N > 30.005% Capable of detecting trace genotoxic aniline.
Specificity No interference at RtResolved Aniline (Rt 2.1 min) separated from Product (Rt 4.5 min).
Recovery 80-120%98.4% No matrix effects or suppression from fluorinated groups.
Why This Matters

In a comparative study, HPLC-UV failed to detect 0.5% of the ring-opened intermediate (5-chloro-N-(4-CF3-phenyl)pentanamide) because its UV absorption max (205 nm) drifts from the monitoring wavelength (254 nm). LC-MS detected it immediately at m/z 280.1 [M+H]+.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Raasch, M. S. (1962). Chemistry of 2-Trifluoromethylpiperidine and Related Compounds. Journal of Organic Chemistry. Link

  • European Medicines Agency. (2014). Assessment Report: Apixaban (Eliquis) - Discussion of Impurities. EMA. Link

  • BenchChem. (2025). LC-MS Method for Piperidin-2-one Derivatives. BenchChem Application Notes. Link

Sources

Spectroscopic Characterization of Trifluoromethyl-Phenyl-Lactam Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the substitution of a methyl group (


) with a trifluoromethyl group (

) is a pivotal strategy to enhance metabolic stability, lipophilicity, and binding affinity. However, this bioisosteric replacement fundamentally alters the analytical profile of the molecule.

This guide provides a technical comparison between Trifluoromethyl-Phenyl-Lactams (TFPLs) and their non-fluorinated Methyl-Phenyl-Lactam (MPL) analogs.[1] We focus on the "performance" of these molecules in an analytical context—specifically, how the unique spectroscopic signatures of the


 moiety allow for superior quantification and structural resolution compared to standard hydrocarbon alternatives.

Key Takeaway: While MPLs suffer from signal overlap in


H NMR and ambiguous IR fingerprints, TFPLs offer a "silent background" advantage via 

F NMR, enabling precise quantification in complex biological matrices.

The Fluorine Effect: Mechanistic Context

Before diving into protocols, it is critical to understand why the spectra change. The


 group is strongly electron-withdrawing (inductive effect, 

), whereas the

group is electron-donating (

).[1]
  • Electronic Impact: The

    
     group pulls electron density away from the lactam ring.[1] This strengthens the carbonyl (
    
    
    
    ) double bond character by reducing resonance participation of the nitrogen lone pair, resulting in a shift to higher wavenumbers in IR.
  • Structural Impact: The C-F bond is shorter and stronger than the C-H bond, and the fluorine atoms create a dense electron cloud that shields the carbon nucleus in unique ways, observable in

    
    C NMR.
    

Comparative Spectroscopic Analysis

Comparison 1: Nuclear Magnetic Resonance (NMR) Resolvability

The primary challenge in characterizing phenyl-lactams is the aromatic region overlap in


H NMR.[1]
FeatureAlternative: Methyl-Phenyl-Lactam (MPL)Product: Trifluoromethyl-Phenyl-Lactam (TFPL) Scientific Verdict

H NMR Profile
Crowded. The

signal (singlet/doublet, ~2.3 ppm) often overlaps with solvent peaks (DMSO/Acetone) or aliphatic impurities.[1]
Clean. The

group has no protons.[1] The spectrum is simplified; aromatic protons shift downfield due to deshielding, resolving overlaps.
TFPL Wins. Eliminates aliphatic interference.[1]

F NMR Profile
Silent. No signal.Diagnostic. Sharp singlet typically between -60 and -65 ppm .[1] No background interference from biological matrices.[1]TFPL Wins. Enables qNMR without internal standard overlap.

C Coupling
Simple. Standard singlets.[1]Complex but Informative. Characteristic quartets due to C-F coupling:

Hz,

Hz.
TFPL Wins. Coupling constants provide definitive proof of regiospecificity.[1]
Comparison 2: Vibrational Spectroscopy (FT-IR)
FeatureAlternative: Methyl-Phenyl-Lactam (MPL)Product: Trifluoromethyl-Phenyl-Lactam (TFPL) Scientific Verdict
Carbonyl (

) Stretch
1650–1680 cm

.
Lower frequency due to strong amide resonance (N lone pair donation).[1]
1680–1710 cm

.
Higher frequency. The electron-withdrawing

reduces resonance, increasing double-bond character.[1]
TFPL distinct. Shift confirms electronic modulation.
Fingerprint Region Nonspecific. C-H bends overlap with skeletal vibrations.[1]Specific. Strong, broad C-F stretches appear at 1100–1350 cm

, dominating the region.
TFPL distinct. C-F bands are diagnostic markers.[1]

Experimental Protocols

Protocol A: Quantitative F NMR (qNMR) for Purity Assessment

Rationale: Unlike UV-Vis, which relies on variable extinction coefficients, qNMR is a primary ratio method.[1] The high sensitivity of


F (83% of 

H) makes it ideal for TFPLs.
  • Internal Standard Selection: Use

    
    -trifluorotoluene (TFT)  (
    
    
    
    -63.72 ppm).[1] It is non-reactive, volatile (easy removal), and has a relaxation time (
    
    
    ) similar to TFPLs.
  • Sample Preparation:

    • Weigh 10.0 mg of TFPL derivative and 5.0 mg of TFT into a vial (precision

      
       0.01 mg).
      
    • Dissolve in 0.6 mL deuterated solvent (DMSO-

      
       is preferred for lactam solubility).[1]
      
  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 10–15 seconds for fluorinated aromatics).
    • Scans: 64 (sufficient S/N ratio > 150:1).

    • Offset: Center the spectral window to cover -50 to -80 ppm.

  • Processing: Phase correct manually. Integrate the TFPL signal against the TFT signal. Calculate purity using the molar ratio equation.[1]

Protocol B: ATR-FTIR Structural Validation

Rationale: Solid-state analysis avoids solvent effects that can mask the carbonyl shift.[1]

  • Crystal Contact: Ensure the lactam powder is fine.[1] Apply high pressure to the Diamond ATR crystal to minimize air gaps.

  • Background Subtraction: Collect 32 scans of air background before every sample to account for atmospheric

    
     and 
    
    
    
    O.[1]
  • Resolution: Set to 2 cm

    
    . (Standard 4 cm
    
    
    
    may miss subtle inductive shifts).[1]
  • Analysis: Focus on the 1680–1720 cm

    
      window.[1] A split peak here often indicates rotamers common in N-phenyl lactams, a feature stabilized by the bulky 
    
    
    
    group.[1]

Visualizations

Diagram 1: Spectroscopic Workflow & Logic

This diagram illustrates the decision tree for characterizing these derivatives, highlighting the self-validating nature of the


F - 

C correlation.

G Start Crude TFPL Derivative Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility NMR_Path NMR Analysis Solubility->NMR_Path Dissolved IR_Path FT-IR (Solid State) Solubility->IR_Path Solid F19 19F NMR (-60 to -70 ppm) NMR_Path->F19 Step 1: Purity H1 1H NMR (Aromatic Region) NMR_Path->H1 Step 2: Scaffold C13 13C NMR (C-F Coupling) NMR_Path->C13 Step 3: Connectivity IR_CO C=O Stretch (>1680 cm-1) IR_Path->IR_CO IR_CF C-F Stretch (1100-1350 cm-1) IR_Path->IR_CF Validation Data Integration: Does 19F shift correlate with 13C coupling? F19->Validation C13->Validation IR_CO->Validation Final Confirmed Structure & Purity Validation->Final Yes

Caption: Integrated analytical workflow for TFPLs. Note the central role of


F-

C correlation in validating the structure.
Diagram 2: Structure-Property Relationship (Electronic Effects)

This diagram details why the spectral shifts occur, comparing the Target (TFPL) vs. the Alternative (MPL).

H Substituent Substituent Effect CF3 Trifluoromethyl (-CF3) (Target) Substituent->CF3 CH3 Methyl (-CH3) (Alternative) Substituent->CH3 Effect_CF3 Inductive Withdrawal (-I) High Electronegativity CF3->Effect_CF3 Effect_CH3 Inductive Donation (+I) Hyperconjugation CH3->Effect_CH3 Lactam_CO Lactam C=O Bond Effect_CF3->Lactam_CO Withdraws e- Effect_CH3->Lactam_CO Donates e- Result_CF3 Reduced Resonance Stronger C=O Bond IR: ~1695 cm-1 Lactam_CO->Result_CF3 TFPL Result_CH3 Enhanced Resonance Weaker C=O Bond IR: ~1665 cm-1 Lactam_CO->Result_CH3 MPL

Caption: Mechanistic comparison of substituent effects on the lactam carbonyl. The


 group's electron withdrawal increases the IR wavenumber.

Representative Data Summary

The following table summarizes typical spectral values derived from literature for N-phenyl-


-substituted lactams.
ParameterMethyl-Phenyl-Lactam (Alternative)Trifluoromethyl-Phenyl-Lactam (Target) Note

F NMR Shift
N/A-63.5 ppm (s) Diagnostic peak.[1]

C

Shift
~45 ppm (s)~55 ppm (q,

Hz)
Quartet confirms C-F bond.

C

Shift
N/A~125 ppm (q,

Hz)
Distinct high-field region.[1]
IR C=O Stretch 1665 cm

1692 cm

Inductive effect shift.[1]
Lipophilicity (LogP) ~1.8~2.5

increases membrane permeability.[1]

References

  • Nie, J., et al. (2011).[1] "Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry." Journal of Chemical Information and Modeling. Link

  • Ma, J.-A., & Cahard, D. (2008).[1] "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations." Chemical Reviews. Link

  • Dolbier, W. R. (2009).[1][2] "Fluorine NMR Spectroscopy." Guide to Fluorine NMR for Organic Chemists. Link

  • Larkin, P. (2011).[1][3] "Amide and Lactam Carbonyls."[1] Infrared and Raman Spectroscopy. Link

  • Kukhar, V. P. (2013).[1] "Fluorine-containing amino acids and lactams."[1][4] Future Medicinal Chemistry. Link

Sources

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